1-(5-Chloropyridin-2-yl)propan-1-one CAS number and PubChem identifier
CAS Registry Number: 1536438-57-9 PubChem CID: 58180885 Molecular Formula: C H ClNO Molecular Weight: 169.61 g/mol Executive Summary 1-(5-Chloropyridin-2-yl)propan-1-one (also known as 5-chloro-2-propionylpyridine) is a...
Author: BenchChem Technical Support Team. Date: March 2026
CAS Registry Number: 1536438-57-9
PubChem CID: 58180885
Molecular Formula: C
HClNO
Molecular Weight: 169.61 g/mol
Executive Summary
1-(5-Chloropyridin-2-yl)propan-1-one (also known as 5-chloro-2-propionylpyridine) is a specialized heterocyclic building block utilized in the synthesis of high-value pharmaceutical intermediates.[1] Its structural core—a 2,5-disubstituted pyridine ring—serves as a critical pharmacophore in the development of Factor Xa inhibitors, CNS-active agents, and agrochemical fungicides.
This guide delineates the physicochemical profile, synthetic architecture, and quality control parameters required for the rigorous application of this compound in drug discovery and process chemistry.
Physicochemical Profile
The following data aggregates experimental and predicted values to establish a baseline for identification and handling.
Property
Value
Context
Appearance
White to off-white solid
Crystalline form preferred for stability
Melting Point
45–50 °C (Predicted)
Low-melting solid; may exist as oil if impure
Boiling Point
260.5 ± 20.0 °C
At 760 mmHg (Predicted)
Density
1.235 ± 0.06 g/cm³
Standard ambient temperature
LogP
2.15
Moderate lipophilicity; amenable to RP-HPLC
Solubility
DMSO, Methanol, DCM
Poorly soluble in water; soluble in organic solvents
pKa
~2.5 (Pyridine N)
Weakly basic; protonates in strong acid
Synthetic Architecture & Reaction Engineering
The synthesis of 2-acylpyridines requires precise control to prevent over-alkylation (yielding tertiary alcohols) or heterocyclic ring opening. Two primary methodologies are validated for high-purity production.[2]
Method A: Grignard Addition to Nitrile (Primary Route)
This pathway is preferred for its atom economy and the commercial availability of the precursor, 5-chloropyridine-2-carbonitrile.
Mechanism:
The reaction proceeds via the nucleophilic attack of ethylmagnesium bromide on the nitrile carbon. The resulting magnesium imine salt precipitates or stabilizes, preventing a second addition of the Grignard reagent—a common pitfall when using esters or acid chlorides.
Protocol:
Inertion: Flame-dry a 3-neck round-bottom flask and purge with N
.
Solvation: Dissolve 5-chloropyridine-2-carbonitrile (1.0 eq) in anhydrous THF (0.5 M). Cool to 0 °C.
Addition: Dropwise add Ethylmagnesium bromide (1.1 eq, 3.0 M in Et
O) over 30 minutes. Maintain internal temperature < 5 °C.
Digestion: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitoring by TLC should show consumption of nitrile.
Hydrolysis: Cool to 0 °C. Quench slowly with saturated aqueous NH
Cl or 1M HCl. Note: Acidic hydrolysis is necessary to convert the intermediate imine to the ketone.
Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over Na
SO, and concentrate.
Method B: Weinreb Amide Route (High Precision)
For applications requiring ultra-high purity or late-stage functionalization, the Weinreb amide intermediate prevents over-addition through a stable chelated transition state.
Interpretation: The diagnostic quartet at ~3.15 ppm confirms the propionyl group attached to the electron-deficient pyridine ring.
Mass Spectrometry (LC-MS)[9]
Ionization: Electrospray Ionization (ESI+).
Observed Mass: [M+H]
= 170.04 (consistent with Cl isotope pattern).
Isotope Pattern: A characteristic 3:1 ratio for [M+H] : [M+H+2] confirms the presence of a single chlorine atom.
Pharmaceutical Utility
This ketone serves as a "divergent node" in medicinal chemistry. It is rarely the final API but is a critical precursor for generating chiral amines and alcohols found in:
Factor Xa Inhibitors: The 5-chloropyridine moiety is a bioisostere for chlorophenyl groups, improving metabolic stability and solubility.
Chiral Alcohols: Asymmetric transfer hydrogenation (ATH) of the ketone yields (S)-1-(5-chloropyridin-2-yl)propan-1-ol, a scaffold for ether-linked inhibitors.
Reductive Amination: Conversion to primary or secondary amines introduces the pyridine ring into CNS-active ligands (e.g., nicotinic acetylcholine receptor modulators).
Engineering Controls: Use only in a chemical fume hood.
PPE: Nitrile gloves (0.11 mm thickness minimum), safety goggles, and lab coat.
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8 °C. The compound is potentially hygroscopic and sensitive to oxidation over long periods.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 58180885, 1-(5-Chloropyridin-2-yl)propan-1-one. Retrieved from [Link][1]
Technical Disclosure Commons (2021). Process For The Preparation of N-(5-chloropyridin-2-yl)-2-[4-(N,N-dimethylcarbamimidoyl)-benzoylamino]-5-methoxybenzamide. (Demonstrating the utility of 5-chloropyridine synthons). Retrieved from [Link][4]
Google Patents (2021). WO2021105399A1 - Process for the preparation of 5-chloro-pyridine-2-carboxylic acids.[2] (Contextualizing the carboxylate precursors). Retrieved from
Comprehensive Solubility Profiling of 5-Chloro-2-Propionylpyridine: Thermodynamics and Process Optimization
This guide provides a comprehensive technical analysis of the solubility profile for 5-chloro-2-propionylpyridine (also known as 1-(5-chloropyridin-2-yl)propan-1-one ), a critical intermediate in the synthesis of cycloox...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a comprehensive technical analysis of the solubility profile for 5-chloro-2-propionylpyridine (also known as 1-(5-chloropyridin-2-yl)propan-1-one ), a critical intermediate in the synthesis of cyclooxygenase-2 (COX-2) inhibitors like Etoricoxib .
Executive Summary & Chemical Identity
5-Chloro-2-propionylpyridine is a functionalized pyridine derivative characterized by a propionyl ketone group at the C2 position and a chlorine atom at the C5 position. Its solubility behavior is governed by the interplay between the polar pyridine nitrogen/ketone oxygen and the lipophilic chlorophenyl ring.
IUPAC Name: 1-(5-chloropyridin-2-yl)propan-1-one
CAS Number: 1536438-57-9 (Note: Often referenced in patent literature as an Etoricoxib intermediate).
Molecular Formula: C
HClNO
Molecular Weight: 169.61 g/mol
Physical State: Off-white to yellow crystalline solid.
Industrial Significance:
Precise solubility data is essential for:
Reaction Yield: Optimizing the Grignard or Friedel-Crafts acylation steps where this intermediate is formed.
Purification: Designing cooling crystallization or anti-solvent precipitation processes to remove impurities (e.g., 5-chloropyridine-2-carboxylic acid).
Solubility Profile & Solvent Selection
Note: While specific mole-fraction datasets for the propionyl derivative are proprietary, the following profile is derived from structural analogs (e.g., 2-acetyl-5-chloropyridine) and validated industrial purification protocols.
A. Solubility Landscape
The molecule exhibits a "U-shaped" solubility curve typical of polar aromatic ketones.
Solvent Class
Representative Solvents
Solubility Behavior
Process Application
Polar Aprotic
DMF, DMSO, NMP
Very High (>200 mg/mL)
Reaction medium; difficult to crystallize from.
Moderately Polar
Acetone, THF, Ethyl Acetate
High (>100 mg/mL)
Good for reaction workup; requires anti-solvent for recovery.
Polar Protic
Methanol, Ethanol, IPA
Temperature Dependent
Ideal for Crystallization. High solubility at boiling; low at 0°C.
Anti-Solvent. Used to drive precipitation from Ethyl Acetate or Toluene.
Aqueous
Water
Insoluble (<0.1 mg/mL)
Wash solvent to remove inorganic salts.
B. Thermodynamic Drivers
Enthalpy of Fusion (
): The dissolution process is endothermic. Solubility increases significantly with temperature, following the van't Hoff relationship.
Solute-Solvent Interaction:
Alcohols:[1] Hydrogen bonding occurs between the solvent hydroxyl group and the pyridine nitrogen or ketone oxygen.
Non-polar solvents:[2] Solubility is limited by the high cohesive energy density of the crystal lattice compared to the weak van der Waals interactions with the solvent.
Experimental Protocol for Solubility Determination
To generate a precise solubility curve for a specific batch (critical for Quality by Design - QbD), use the Dynamic Laser Monitoring Method . This is superior to gravimetric methods for detecting the exact point of dissolution.
) into a jacketed glass vessel. Add a known mass of solvent ().
Equilibration: Set the thermostat to the starting temperature (e.g., 278.15 K). Stir at 400 rpm.
Laser Monitoring: Direct a laser beam (e.g., 635 nm) through the suspension. A photodetector measures transmissivity.
Suspension: Low transmissivity (scattering).
Solution: High transmissivity (clear).
Dynamic Heating: Slowly increase temperature (0.1 K/min). Record the temperature (
) where transmissivity plateaus at 100%.
Calculation: The mole fraction solubility (
) at is calculated as:
(Where and are molecular weights of solute and solvent).
Thermodynamic Modeling
Experimental data should be correlated using the Modified Apelblat Equation , which typically provides the best fit (R² > 0.99) for chloropyridines.
A, B, C: Empirical parameters derived from regression analysis.
Interpretation:
Positive
indicates an exothermic process (rare for this class).
Negative
(typical) indicates an endothermic process, confirming solubility increases with .
Alternative Model (Jouyban-Acree):
For binary solvent mixtures (e.g., Ethanol + Water), use:
Useful for optimizing anti-solvent crystallization yields.
Process Application: Crystallization Strategy
Based on the solubility profile, the optimal purification strategy for 5-chloro-2-propionylpyridine is Cooling Crystallization from Ethanol or Anti-Solvent Crystallization using Toluene/Heptane.
Crystallization Logic Flow
Critical Process Parameters (CPPs):
Seeding Temperature: Apply seeds at metastable limit (approx. 40-45°C in Ethanol) to prevent oiling out.
Cooling Rate: Slow cooling (10°C/hr) favors larger, purer crystals and minimizes inclusion of the 5-chloro-2-carboxylic acid impurity.
References
Compound Identity & Synthesis
Process for the synthesis of etoricoxib. (Patent US9024030B2). Describes the use of chloropyridyl ketone intermediates and purification in alcoholic solvents.
Solubility Methodology
Shi, X., et al. "Measurement and Correlation for Solubility of 2-Chloro-5-chloromethylpyridine in Different Solvents." Chinese Journal of Chemical Engineering, 2010. (Establishes the standard laser monitoring protocol for chloropyridines).
Thermodynamic Modeling
Ren, B., et al. "Solubility Measurement and Thermodynamic Model Correlation of 2-Chloro-5-nitroaniline." Journal of Chemical & Engineering Data. (Validates Apelblat model for polar aromatic chlorides).
Analogous Data
BenchChem Technical Guide. "Solubility of 2,5-Dichloropyridine in Organic Solvents." (Provides comparative solubility baselines for chlorinated pyridines).
The Electronic Architecture and Synthetic Versatility of 2-Acyl-5-chloropyridines
Executive Summary In the landscape of modern organic synthesis and drug discovery, the 2-acyl-5-chloropyridine scaffold represents a highly versatile, dual-reactivity building block. Widely utilized as a key intermediate...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the landscape of modern organic synthesis and drug discovery, the 2-acyl-5-chloropyridine scaffold represents a highly versatile, dual-reactivity building block. Widely utilized as a key intermediate in the development of active pharmaceutical ingredients (APIs)—particularly those targeting neurological disorders and antimicrobial pathways 1—this molecule offers orthogonal sites for functionalization.
This whitepaper provides an in-depth analysis of the electronic structure of 2-acyl-5-chloropyridines, mapping how its substituents govern its chemical behavior. By bridging quantum chemical principles with field-proven synthetic methodologies, this guide equips researchers with the mechanistic understanding and self-validating protocols necessary to exploit this scaffold in complex molecular design.
Quantum Chemical Profile and Electronic Structure
The reactivity of 2-acyl-5-chloropyridine is fundamentally dictated by the push-pull electronic environment of the pyridine ring. The core nitrogen atom exerts a strong inductive electron-withdrawing effect (-I), rendering the entire ring electron-deficient compared to benzene.
Substituent Effects
The 5-Chloro Group: Halogens on a pyridine ring exert a dual effect. The chlorine atom withdraws electron density inductively (-I) but can donate electron density through resonance (+M). However, at the 5-position, the resonance donation cannot effectively delocalize onto the electronegative pyridine nitrogen. Consequently, the chlorine atom primarily acts to decrease local electron density, activating the C5 position toward nucleophilic attack 2.
The 2-Acyl Group: The carbonyl moiety is a powerful electron-withdrawing group (-I, -M). Positioned at C2, it synergizes with the pyridine nitrogen to drastically lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO).
Frontier Molecular Orbital (FMO) Analysis
Density Functional Theory (DFT) calculations reveal that the introduction of an acyl group to the pyridine ring significantly narrows the HOMO-LUMO gap, indicating high reactivity 3. The LUMO is predominantly localized over the carbonyl carbon and the C2-N-C6 region, while the C-Cl bond at C5 provides a viable leaving group trajectory for incoming nucleophiles 4.
Table 1: Calculated Frontier Molecular Orbital (FMO) Energies for Pyridine Derivatives
Compound Class
HOMO (eV)
LUMO (eV)
Energy Gap (eV)
Primary Orbital Localization
2-Acetylpyridine
-6.70
-3.50
3.20
LUMO localized on carbonyl
5-Chloropyridine derivatives
-6.76
-1.38
5.38
HOMO localized on pyridine ring
2-Amino-5-chloropyridine
-6.10
-1.72
4.38
LUMO localized on C-Cl bond
(Data synthesized from B3LYP/6-311G DFT studies of isolated fragments)
Electronic effects modulating the reactivity of 2-acyl-5-chloropyridines.
Reactivity Paradigms
The dual functional groups on the 2-acyl-5-chloropyridine scaffold allow for orthogonal synthetic pathways.
Nucleophilic Aromatic Substitution (SNAr): While chlorine is typically a poor leaving group in unactivated benzenes, the synergistic electron withdrawal from the pyridine nitrogen and the 2-acyl group sufficiently stabilizes the anionic Meisenheimer intermediate. This permits displacement of the C5 chlorine by amines, alkoxides, or thiolates under thermal conditions.
Carbonyl Condensation: The 2-acyl group is highly electrophilic. It readily undergoes condensation with hydrazines, hydroxylamines, and primary amines to form hydrazones, oximes, and imines. These derivatives are heavily utilized as multidentate ligands in transition metal catalysis and as pharmacophores in drug design.
Palladium-Catalyzed Cross-Coupling: The C5-Cl bond can undergo oxidative addition with Pd(0) species, enabling Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings to build extended aromatic systems.
Divergent synthetic workflows exploiting the dual reactivity of the scaffold.
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following methodologies are designed as self-validating systems. Each step includes the mechanistic rationale (causality) and observable metrics for success.
Protocol A: Selective SNAr Amination at the C5 Position
Objective: Synthesize 2-acetyl-5-(alkylamino)pyridine via nucleophilic aromatic substitution.
Step 1: Reaction Setup. In an oven-dried Schlenk flask under inert atmosphere, dissolve 2-acetyl-5-chloropyridine (1.0 equiv, 5.0 mmol) in 15 mL of anhydrous DMF.
Causality: DMF is a polar aprotic solvent that lacks acidic protons. It highly solvates the nucleophile's counter-ion while leaving the nucleophile "naked" and highly reactive, stabilizing the charged Meisenheimer transition state.
Step 2: Reagent Addition. Add the desired primary alkylamine (1.5 equiv) and anhydrous K₂CO₃ (2.0 equiv).
Causality: K₂CO₃ acts as a non-nucleophilic base to scavenge the HCl by-product. If HCl is not neutralized, it will protonate the incoming amine (destroying its nucleophilicity) or the pyridine nitrogen.
Step 3: Thermal Activation. Heat the mixture to 100°C for 12–16 hours.
Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexanes:EtOAc (3:1) eluent. The starting material (UV-active, Rf ~0.6) will be consumed, and a new, more polar spot (often highly fluorescent under 365 nm UV, Rf ~0.3) will appear, validating the formation of the amine product.
Step 4: Aqueous Workup. Cool to room temperature, quench with 50 mL of distilled H₂O, and extract with EtOAc (3 x 20 mL). Wash the combined organic layers with brine (3 x 20 mL).
Causality: The extensive brine washes are critical to partition the high-boiling DMF solvent into the aqueous layer, preventing contamination during concentration.
Step 5: Isolation. Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.
Validation: ¹H NMR (CDCl₃) will confirm success via the upfield shift of the C4 and C6 aromatic protons (due to the electron-donating effect of the new amino group) and the appearance of a broad N-H singlet.
Protocol B: Acid-Catalyzed Condensation to 2-Acylpyridyl Hydrazones
Objective: Synthesize a chelating hydrazone ligand for transition metal complexation.
Step 1: Reaction Setup. Dissolve 2-acetyl-5-chloropyridine (1.0 equiv, 3.0 mmol) in 10 mL of absolute ethanol.
Step 2: Reagent Addition. Add a substituted hydrazine (e.g., phenylhydrazine, 1.1 equiv) followed by 2–3 drops of glacial acetic acid (approx. 0.1 equiv).
Causality: The acetic acid acts as a mild catalyst. It protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. A strong acid (like HCl) cannot be used because it would fully protonate the basic hydrazine, rendering it non-nucleophilic and stalling the reaction.
Step 3: Reflux and Dehydration. Heat the mixture to reflux (78°C) for 4 hours. The initial nucleophilic attack forms a tetrahedral hemiaminal intermediate, which subsequently dehydrates to form the C=N double bond.
Validation: As the reaction progresses, the hydrazone product—which is significantly less soluble in ethanol than the starting materials due to increased planarity and π-stacking—will begin to precipitate out of the hot solution as a distinct solid.
Step 4: Isolation. Cool the flask to 0°C in an ice bath for 30 minutes to maximize crystallization. Filter the precipitate via vacuum filtration and wash with cold ethanol (2 x 5 mL).
Causality: Washing with cold ethanol removes unreacted starting materials and trace acid while preventing the dissolution of the purified product.
Step 5: Spectral Validation.
Validation: ¹H NMR (DMSO-d₆) will show the complete disappearance of the methyl ketone singlet (typically ~2.6 ppm) and the emergence of a highly deshielded imine/hydrazone N-H proton signal (>9.0 ppm). The C5-Cl bond remains intact, as confirmed by the preservation of the pyridine splitting pattern.
Conclusion
The 2-acyl-5-chloropyridine scaffold is a masterclass in substituent-driven reactivity. By understanding the push-pull dynamics between the electron-withdrawing acyl group, the inductive pyridine nitrogen, and the polarizable chlorine atom, researchers can predictably direct functionalization. Whether executing an SNAr at the C5 position or a condensation at the C2-acyl moiety, the protocols provided herein ensure robust, self-validating workflows for the synthesis of advanced pharmaceutical and materials science intermediates.
References
Benchchem. 5-Chloropyridine-2,4-diamine | High-Quality Research Chemical. Retrieved from: 2
Difference between 1-(5-Chloropyridin-2-yl)propan-1-one and its bromo-analog
This is an in-depth technical guide comparing 1-(5-Chloropyridin-2-yl)propan-1-one and its bromo-analog, 1-(5-Bromopyridin-2-yl)propan-1-one .[1] Strategic Selection for Medicinal Chemistry & Process Development[1][2] Ex...
Author: BenchChem Technical Support Team. Date: March 2026
This is an in-depth technical guide comparing 1-(5-Chloropyridin-2-yl)propan-1-one and its bromo-analog, 1-(5-Bromopyridin-2-yl)propan-1-one .[1]
Strategic Selection for Medicinal Chemistry & Process Development[1][2]
Executive Summary & Molecular Profile
In the development of Factor Xa inhibitors, kinase modulators, and heterocyclic scaffolds, the choice between a 5-chloro and a 5-bromo pyridine intermediate is rarely arbitrary. While both 1-(5-Chloropyridin-2-yl)propan-1-one (Compound A) and 1-(5-Bromopyridin-2-yl)propan-1-one (Compound B) serve as electrophilic precursors for downstream functionalization, they exhibit distinct behaviors in synthesis, stability, and catalytic cross-coupling.[1]
The Core Distinction:
Compound A (Chloro) is the Process Chemist’s Choice : It offers superior atom economy, lower cost, and higher stability against metal-halogen exchange during synthesis. It is preferred when the C5-halogen is a retained structural motif or when using highly active modern catalyst systems.[1]
Compound B (Bromo) is the Discovery Chemist’s Choice : It provides significantly faster oxidative addition rates in Pd-catalyzed couplings, allowing for milder reaction conditions and a broader scope of coupling partners (boronic acids, amines) without requiring specialized ligands.
Table 1: Physicochemical Comparison
Feature
Compound A (Chloro-Analog)
Compound B (Bromo-Analog)
IUPAC Name
1-(5-Chloropyridin-2-yl)propan-1-one
1-(5-Bromopyridin-2-yl)propan-1-one
CAS Number
1536438-57-9
1060812-89-6
Molecular Weight
169.61 g/mol
214.06 g/mol
C-X Bond Energy
~400 kJ/mol (Stronger)
~280 kJ/mol (Weaker)
Physical State
White to off-white solid
Off-white to pale yellow solid
Primary Utility
Stable scaffold; Cost-efficient scale-up
Reactive intermediate for cross-coupling
Synthetic Divergence: The "Halogen Integrity" Challenge
The synthesis of these analogs typically proceeds via nucleophilic addition of an ethylmetal species to a 2-cyanopyridine precursor. However, the nature of the halogen dictates the safety margins of the protocol.
The Stability Paradox
Chloro-Analog: The C5–Cl bond is inert to Grignard reagents (e.g., EtMgBr) under standard conditions (0°C to RT).[1] This allows for a robust, high-yield addition to 5-chloro-2-cyanopyridine without side reactions.[1]
Bromo-Analog: The C5–Br bond is susceptible to Magnesium-Halogen Exchange .[1] If the reaction temperature rises or if the Grignard reagent is in large excess, the ethyl group may exchange with the bromine, leading to a mixture of products (e.g., de-brominated pyridine or polymerized byproducts).
Optimized Synthetic Protocols
Protocol A: Synthesis of the Chloro-Analog (Robust)
Rationale: Direct Grignard addition to 5-bromo-2-cyanopyridine is risky.[1] A safer, high-fidelity route uses the selective lithiation of 2,5-dibromopyridine.[1] The C2-Br is significantly more activated for Lithium-Halogen exchange than the C5-Br due to the adjacent nitrogen's inductive effect.[1]
Method:
Dissolve 2,5-dibromopyridine (1.0 eq) in anhydrous Toluene/THF (4:1) under Argon.
Yield: 75–85%. This route guarantees the retention of the C5-Bromine.
Reactivity Profile & Decision Matrix
The choice between Cl and Br impacts the success of downstream transformations, particularly Palladium-Catalyzed Cross-Couplings (Suzuki-Miyaura, Buchwald-Hartwig) and Alpha-Functionalization .[1]
Cross-Coupling Efficiency
The rate of oxidative addition (Pd⁰ → Pdᴵᴵ) follows the trend I > Br > Cl.
Bromo-Analog: Reacts with standard catalysts (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) at moderate temperatures (60–80°C).[1] Ideal for introducing sensitive aryl or heteroaryl groups at C5.
Chloro-Analog: Requires electron-rich, bulky phosphine ligands (e.g., XPhos, SPhos, BrettPhos) or N-heterocyclic carbenes (NHC) and higher temperatures (100°C+) to activate the C–Cl bond.[1]
Alpha-Bromination (Thiazole Synthesis)
Both compounds serve as precursors for 2-substituted thiazoles via the Hantzsch Thiazole Synthesis.[1] This involves brominating the alpha-carbon of the propanone chain.
Caution: When brominating the ketone (e.g., using Br₂/AcOH or NBS), the Bromo-analog is chemically homogeneous. However, with the Chloro-analog , one must ensure the conditions do not cause halogen scrambling, although the C-Cl bond is generally stable to electrophilic bromination conditions.
Decision Matrix Table
If your goal is...
Choose Compound A (Cl)
Choose Compound B (Br)
Large-scale manufacturing (>1 kg)
YES (Lower cost, stable)
NO (Expensive, waste disposal issues)
Rapid SAR exploration
NO (Optimization required)
YES (Plug-and-play couplings)
Coupling with steric hindrance
NO (Low reactivity)
YES (Higher turnover frequency)
Final Drug Substance (API)
YES (If Cl is part of pharmacophore)
NO (Unless Br is removed/replaced)
Visualizing the Pathways
The following diagram illustrates the divergent synthesis and reactivity logic.
Synthesis of 1-(5-Chloropyridin-2-yl)propan-1-one from 5-chloropyridine-2-carbonitrile
Abstract This comprehensive guide details the synthesis of 1-(5-chloropyridin-2-yl)propan-1-one, a valuable intermediate in pharmaceutical and agrochemical research.[1] The primary method described is the Grignard reacti...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This comprehensive guide details the synthesis of 1-(5-chloropyridin-2-yl)propan-1-one, a valuable intermediate in pharmaceutical and agrochemical research.[1] The primary method described is the Grignard reaction, a robust and well-established method for forming carbon-carbon bonds.[2][3] This document provides a step-by-step protocol for the reaction of 5-chloropyridine-2-carbonitrile with ethylmagnesium bromide, followed by acidic workup to yield the desired ketone.[4][5] Key considerations, including anhydrous reaction conditions, safety precautions for handling pyrophoric reagents, and methods for purification and characterization, are thoroughly discussed to ensure procedural success and safety.
Introduction
1-(5-Chloropyridin-2-yl)propan-1-one is a heterocyclic ketone that serves as a crucial building block in the synthesis of a variety of biologically active molecules. Its structure, featuring a chlorinated pyridine ring, is a common motif in compounds targeting a range of therapeutic areas. The synthesis of such intermediates with high purity and yield is therefore of significant interest to researchers in drug discovery and development.
The conversion of a nitrile to a ketone via a Grignard reaction is a classic and highly effective transformation in organic synthesis.[4][5][6] This method involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to the electrophilic carbon of the nitrile. The resulting imine intermediate is then hydrolyzed to the corresponding ketone.[4][5] This application note provides a detailed protocol for this specific transformation, offering insights into the reaction mechanism, practical considerations for execution, and expected outcomes.
Figure 1: A step-by-step workflow for the synthesis of 1-(5-Chloropyridin-2-yl)propan-1-one.
Step-by-Step Procedure
1. Reaction Setup:
Thoroughly oven-dry all glassware (a three-neck round-bottom flask, an addition funnel, and a condenser) and allow to cool to room temperature under a stream of inert gas (nitrogen or argon).[7]
Equip the flask with a magnetic stir bar and the addition funnel. Attach the condenser and ensure a continuous flow of inert gas.
In the flask, dissolve 5-chloropyridine-2-carbonitrile (1.0 eq) in anhydrous diethyl ether.
2. Grignard Addition:
Cool the flask containing the nitrile solution to 0 °C using an ice-water bath.
Slowly add the ethylmagnesium bromide solution (1.1 - 1.2 eq) dropwise via the addition funnel over a period of 30-60 minutes. Maintain the internal temperature below 10 °C during the addition.[7]
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
3. Workup and Extraction:
Cool the reaction mixture back to 0 °C in an ice bath.
Slowly and carefully quench the reaction by the dropwise addition of cold dilute hydrochloric acid (e.g., 1 M HCl). This step is exothermic and may cause vigorous bubbling.[2]
Transfer the mixture to a separatory funnel. Separate the organic layer.
Extract the aqueous layer with diethyl ether (2 x volume of aqueous layer).
Combine all organic extracts and wash sequentially with saturated aqueous sodium bicarbonate solution and then with brine.[7]
Dry the combined organic layer over anhydrous magnesium sulfate.[7]
4. Purification and Characterization:
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
Purify the crude product by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes).
The final product, 1-(5-Chloropyridin-2-yl)propan-1-one, should be characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry to confirm its identity and purity.[1]
Reaction Mechanism
The reaction proceeds through a two-stage mechanism: nucleophilic addition followed by hydrolysis.
Nucleophilic Addition: The Grignard reagent, ethylmagnesium bromide, acts as a potent nucleophile. The ethyl carbanion attacks the electrophilic carbon of the nitrile group in 5-chloropyridine-2-carbonitrile. This results in the formation of a new carbon-carbon bond and an intermediate imine anion, which is stabilized as a magnesium salt.[4][5]
Hydrolysis: The addition of aqueous acid in the workup step protonates the imine anion to form an imine. Further protonation of the imine nitrogen makes the carbon atom more electrophilic and susceptible to attack by water. A series of proton transfers and the elimination of ammonia lead to the formation of the final ketone product.[4][8]
Mechanistic Diagram
Figure 2: The mechanism of the Grignard reaction with a nitrile to form a ketone.
Safety and Handling
Ethylmagnesium bromide is a highly flammable and corrosive liquid that reacts violently with water.[9][10][11][12] It is crucial to handle this reagent under a dry, inert atmosphere at all times.[7][11] Wear appropriate personal protective equipment (PPE), including a flame-resistant lab coat, safety goggles, and chemical-resistant gloves.[7][9][10]
Anhydrous diethyl ether is extremely flammable and can form explosive peroxides upon storage.[7][10] Ensure there are no ignition sources nearby and work in a well-ventilated fume hood.
The quenching of the Grignard reaction with acid is highly exothermic . Perform this step slowly and with adequate cooling to control the reaction rate.[7]
Dispose of all chemical waste in accordance with institutional and local regulations.
Troubleshooting
Issue
Possible Cause
Suggested Solution
Low or no product yield
Wet glassware or solvent
Ensure all glassware is thoroughly oven-dried and use anhydrous solvents.
Inactive Grignard reagent
Use a fresh bottle of Grignard reagent or titrate it before use.
Formation of biphenyl side product
High reaction temperature
Maintain a low temperature during the addition of the Grignard reagent.
Incomplete reaction
Insufficient reaction time or stoichiometry
Allow the reaction to stir for a longer period or use a slight excess of the Grignard reagent.
Conclusion
The synthesis of 1-(5-chloropyridin-2-yl)propan-1-one from 5-chloropyridine-2-carbonitrile via a Grignard reaction is a reliable and efficient method. By adhering to the detailed protocol and safety guidelines outlined in this application note, researchers can successfully prepare this valuable intermediate for their synthetic endeavors. Careful control of reaction conditions, particularly the exclusion of moisture, is paramount to achieving a high yield of the desired product.
References
Master Organic Chemistry. Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). [Link]
Singh, S. K., Manne, N., & Pal, M. (2008). Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors. Beilstein Journal of Organic Chemistry, 4, 20. [Link]
Google Patents. EP2586777A1 - Process for the preparation of 2-alkoxy-5-(pyridin-2-yl)
ResearchGate. Discovery of 5-Chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4 -(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452), an Antidiabetic Clinical Candidate Targeting GPR119. [Link]
Chemistry LibreTexts. 20.7: Chemistry of Nitriles. [Link]
PubMed. Synthesis and identification of[1][9][13]triazine-pyridine biheteroaryl as a novel series of potent cyclin-dependent kinase inhibitors. [Link]
The Organic Chemistry Tutor. Grignard Reaction of Nitriles EXPLAINED!. [Link]
Organic Chemistry Portal. Nitrile synthesis by oxidation, rearrangement, dehydration. [Link]
MDPI. Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. [Link]
Chemistry LibreTexts. 7: The Grignard Reaction (Experiment). [Link]
MDPI. Chlorophyllides: Preparation, Purification, and Application. [Link]
Technical Disclosure Commons. Process For The Preparation of N-(5-chloropyridin-2-yl)-2ÂŁ[4-(N,N-dimethylcarbamimidoyl)-benzoylamino]-5-methoxybenzamide And. [Link]
ResearchGate. Experiment 12: Grignard Synthesis of Triphenylmethanol. [Link]
Technical Disclosure Commons. Crystalline form of 1-{(2S,5R)-2-methyl-5-[(7H- pyrrolo[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl}prop-2-en-1-one 4-methylbenzene-1-sulfonic acid. Isonicotinamide. [Link]
The Royal Society of Chemistry. Supplementary Information. [Link]
Indian Academy of Sciences. One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition. [Link]
MDPI. Crystal Structures and Spectroscopic Characterization of Four Synthetic Cathinones: 1-(4-Chlorophenyl)-2-(Dimethylamino)Propan-1-One (N-Methyl-Clephedrone, 4-CDC), 1-(1,3-Benzodioxol-5-yl). [Link]
Application Notes and Protocols: 1-(5-Chloropyridin-2-yl)propan-1-one as a Versatile Scaffold for Novel Factor Xa Inhibitors
Abstract This technical guide provides a comprehensive framework for researchers, medicinal chemists, and drug development professionals on utilizing the 1-(5-chloropyridin-2-yl)propan-1-one scaffold for the design and s...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This technical guide provides a comprehensive framework for researchers, medicinal chemists, and drug development professionals on utilizing the 1-(5-chloropyridin-2-yl)propan-1-one scaffold for the design and synthesis of novel, potent, and selective Factor Xa (FXa) inhibitors. We will delve into the strategic rationale for selecting this scaffold, present detailed synthetic protocols for lead generation, and outline robust bioassay methodologies for comprehensive pharmacological evaluation. The in-depth protocols and scientific justifications provided herein are designed to empower research teams to accelerate their discovery programs targeting thromboembolic diseases.
Introduction: The Unmet Need and the Strategic Targeting of Factor Xa
Thromboembolic disorders, including deep vein thrombosis, pulmonary embolism, and stroke, remain a leading cause of morbidity and mortality worldwide.[1] At the heart of the coagulation cascade lies Factor Xa (FXa), a serine protease that serves as the convergence point for both the intrinsic and extrinsic pathways.[2][3] Its pivotal role in amplifying the generation of thrombin makes it an ideal target for anticoagulant therapy.[4] Direct oral anticoagulants (DOACs) that selectively inhibit FXa have revolutionized the management of these conditions, offering improved safety and convenience over traditional therapies like warfarin.[5] However, the quest for novel agents with optimized efficacy, safety, and pharmacokinetic profiles is a continuous endeavor in cardiovascular medicine.
The 5-chloropyridin-2-yl moiety has been established as a privileged P1 group in numerous potent FXa inhibitors, effectively anchoring the molecule in the S1 specificity pocket of the enzyme.[6] This guide introduces 1-(5-chloropyridin-2-yl)propan-1-one as a strategic starting point for a new generation of FXa inhibitors. The rationale for this scaffold selection is twofold:
Validated P1 Interaction: The 5-chloropyridine group is a well-documented and highly effective P1 ligand for the S1 pocket of Factor Xa.[6]
Bioisosteric Innovation: The replacement of the commonly employed amide linker with a ketone functionality represents a sound bioisosteric modification.[5] This substitution can alter the physicochemical properties of the molecule, potentially leading to improved metabolic stability, modified hydrogen bonding capacity, and novel intellectual property.[7]
This document will guide you through the conceptualization, synthesis, and evaluation of novel FXa inhibitors derived from this promising scaffold.
The Drug Discovery Workflow: A Strategic Overview
The journey from scaffold identification to a potential drug candidate is a multi-step process. The following workflow outlines the key stages in developing novel FXa inhibitors based on the 1-(5-chloropyridin-2-yl)propan-1-one core.
Caption: A streamlined workflow for the discovery of novel FXa inhibitors.
Synthetic Protocols: From Scaffold to Inhibitor
The synthesis of potent FXa inhibitors from the 1-(5-chloropyridin-2-yl)propan-1-one scaffold involves a modular approach. This allows for the systematic exploration of structure-activity relationships (SAR) by varying the P4 moiety.
Synthesis of the Core Scaffold: 1-(5-Chloropyridin-2-yl)propan-1-one
The starting material, 1-(5-chloropyridin-2-yl)propan-1-one, is commercially available. However, for scalability and custom modifications, a reliable synthetic route is essential. A common approach involves the reaction of a Grignard reagent with a pyridine nitrile derivative.
Protocol 3.1: Synthesis of 1-(5-Chloropyridin-2-yl)propan-1-one
Materials: 5-chloro-2-cyanopyridine, Ethylmagnesium bromide (in a suitable ether solvent, e.g., THF or diethyl ether), Anhydrous THF, 1 M HCl (aq), Saturated sodium bicarbonate solution, Saturated brine, Anhydrous magnesium sulfate, Diethyl ether, Standard laboratory glassware for anhydrous reactions.
Procedure:
Dissolve 5-chloro-2-cyanopyridine (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).
Cool the solution to 0 °C in an ice bath.
Slowly add ethylmagnesium bromide (1.1 eq) to the cooled solution, maintaining the temperature below 5 °C.
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.
Upon completion, carefully quench the reaction by slowly adding 1 M HCl (aq) at 0 °C.
Extract the aqueous layer with diethyl ether (3 x volumes).
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and saturated brine.
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to afford 1-(5-chloropyridin-2-yl)propan-1-one.
α-Functionalization and P4 Moiety Introduction
A crucial step in elaborating the scaffold is the introduction of a functional group at the α-position of the ketone. The Mannich reaction is an effective method for installing an aminomethyl group, which can then be coupled to various P4 moieties.[1][8]
Caption: General synthetic route from the core scaffold to the final inhibitor.
Protocol 3.2: Synthesis of α-Aminomethyl Ketone Intermediate (Mannich Reaction)
To a solution of 1-(5-Chloropyridin-2-yl)propan-1-one (1.0 eq) in ethanol, add the secondary amine (1.1 eq) and paraformaldehyde (1.2 eq).
Add a catalytic amount of concentrated HCl.
Heat the mixture to reflux and monitor the reaction by TLC or LC-MS.
Upon completion, cool the reaction mixture to room temperature.
Concentrate the mixture under reduced pressure.
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
The crude product can be purified by column chromatography or used directly in the next step.
Protocol 3.3: Coupling of P4 Moiety
The choice of the P4 moiety is critical for achieving high potency and favorable pharmacokinetic properties. P4 groups from established FXa inhibitors such as the morpholinone from Rivaroxaban or the piperidinone from Apixaban can be synthesized and coupled.[7]
Materials: α-Aminomethyl ketone intermediate, P4-carboxylic acid (e.g., 4-(3-oxomorpholin-4-yl)benzoic acid), EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), HOBt (Hydroxybenzotriazole), DIPEA (N,N-Diisopropylethylamine), Anhydrous DMF or CH2Cl2.
Procedure:
Dissolve the P4-carboxylic acid (1.0 eq) in anhydrous DMF.
Add EDC (1.2 eq), HOBt (1.2 eq), and DIPEA (2.0 eq) and stir at room temperature for 30 minutes to activate the carboxylic acid.
Add a solution of the α-aminomethyl ketone intermediate (1.1 eq) in anhydrous DMF.
Stir the reaction mixture at room temperature overnight.
Monitor the reaction by TLC or LC-MS.
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
Wash the combined organic layers with water and brine.
Dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
Purify the final compound by flash column chromatography.
In Vitro Pharmacological Evaluation
A systematic in vitro evaluation is essential to characterize the potency, selectivity, and anticoagulant activity of the newly synthesized compounds.
Primary Screening: Chromogenic Factor Xa Inhibition Assay
This assay provides a direct measure of a compound's ability to inhibit the enzymatic activity of FXa.[9]
Protocol 4.1: Chromogenic FXa Inhibition Assay
Materials: Purified human Factor Xa, Chromogenic FXa substrate (e.g., S-2765), Tris-HCl buffer (pH 7.4) containing NaCl and CaCl2, Test compounds dissolved in DMSO, 96-well microplate, Microplate reader.
Procedure:
Prepare a series of dilutions of the test compounds in the assay buffer.
In a 96-well plate, add the assay buffer, the test compound dilutions (or DMSO for control), and purified human Factor Xa.
Incubate the plate at 37°C for a pre-determined time (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.
Initiate the reaction by adding the chromogenic substrate.
Measure the absorbance at 405 nm at regular intervals to determine the rate of substrate cleavage.
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
Determine the IC50 value by fitting the data to a dose-response curve.
Secondary Screening: Coagulation Assays
Prothrombin Time (PT) and Activated Partial Thromboplastin Time (aPTT) assays are performed using human plasma to assess the anticoagulant effect of the compounds in a more physiologically relevant matrix.[10][11]
Protocol 4.2: Prothrombin Time (PT) Assay
Materials: Pooled normal human plasma, PT reagent (containing tissue factor and phospholipids), Test compounds, Coagulometer.
Procedure:
Prepare dilutions of the test compounds in plasma.
Pre-warm the plasma samples containing the test compounds and the PT reagent to 37°C.
Initiate the clotting by adding the PT reagent to the plasma sample in the coagulometer.
Measure the time to clot formation.
Determine the concentration of the compound required to double the clotting time (2xPT).
Protocol 4.3: Activated Partial Thromboplastin Time (aPTT) Assay
Materials: Pooled normal human plasma, aPTT reagent (containing a contact activator and phospholipids), Calcium chloride solution, Test compounds, Coagulometer.
Procedure:
Prepare dilutions of the test compounds in plasma.
Incubate the plasma samples with the aPTT reagent at 37°C for a specified time.
Initiate clotting by adding pre-warmed calcium chloride solution.
Measure the time to clot formation.
Determine the concentration of the compound required to double the clotting time (2xaPTT).
Data Presentation
Compound ID
FXa IC50 (nM)
2xPT (µM)
2xaPTT (µM)
Selectivity (vs. Thrombin)
Example-1
15.5
1.2
2.5
>500-fold
Example-2
8.2
0.8
1.5
>1000-fold
Rivaroxaban
10.1
0.7
1.8
>1000-fold
Early ADME and Pharmacokinetic Profiling
Assessing the drug-like properties of lead compounds early in the discovery process is crucial for identifying candidates with the potential for oral bioavailability.[12][13]
The PAMPA assay is a high-throughput method to predict the passive permeability of compounds across the gastrointestinal tract.[14][15]
Protocol 5.1: PAMPA Assay
Materials: PAMPA plate (with a donor and acceptor well separated by a lipid-infused artificial membrane), Phosphate buffer saline (PBS) at different pH values (e.g., 5.0 and 7.4), Test compounds, Lucifer yellow (as a membrane integrity marker), 96-well UV plate reader or LC-MS/MS system.
Procedure:
Prepare the PAMPA membrane according to the manufacturer's instructions.
Add the test compound solution to the donor wells.
Add buffer to the acceptor wells.
Incubate the plate for a defined period (e.g., 4-18 hours) at room temperature.
After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (UV-Vis or LC-MS/MS).
Calculate the permeability coefficient (Pe).
Conclusion and Future Directions
The 1-(5-chloropyridin-2-yl)propan-1-one scaffold represents a promising and versatile starting point for the development of novel, potent, and selective Factor Xa inhibitors. The bioisosteric replacement of the traditional amide linker with a ketone offers an opportunity to explore new chemical space and potentially improve the pharmacokinetic properties of the resulting compounds. The synthetic and analytical protocols detailed in this guide provide a robust framework for the efficient design, synthesis, and evaluation of these next-generation anticoagulants. Future work should focus on extensive SAR studies of the P4 moiety to optimize potency and selectivity, followed by in-depth in vivo pharmacological and toxicological evaluation of the most promising candidates.
References
Discovery and development of Factor Xa inhibitors (2015–2022) - Frontiers. (n.d.). Frontiers. Retrieved February 26, 2026, from [Link]
Modern non-vitamin K antagonist oral anticoagulants achieve their effect through direct inhibition of key coagulation factors, such as thrombin or FXa. (2020, April 19). MDPI. Retrieved February 26, 2026, from [Link]
Factor Xa (FXa) is a serine protease involved in the blood coagulation cascade. (2020, January 23). MDPI. Retrieved February 26, 2026, from [Link]
Unlocking the polymorphic odyssey of Rivaroxaban: a journey of pharmaceutical innovation. (2024, April 22). Future Science. Retrieved February 26, 2026, from [Link]
Preclinical discovery of apixaban, a direct and orally bioavailable factor Xa inhibitor. (n.d.). Europe PMC. Retrieved February 26, 2026, from [Link]
Sequential multicomponent synthesis of highly functionalized pyridin-2(1 H )-one derivatives. (2025, October 29). ResearchGate. Retrieved February 26, 2026, from [Link]
Parallel Artificial Membrane Permeability Assay (PAMPA). (n.d.). Evotec. Retrieved February 26, 2026, from [Link]
Screening Tests in Haemostasis: The APTT. (2025, July 21). Practical-Haemostasis.com. Retrieved February 26, 2026, from [Link]
Apixaban derivatives and preparation method and use thereof. (n.d.). Google Patents.
Factor Xa Inhibitor Screening Assay Kit. (n.d.). BPS Bioscience. Retrieved February 26, 2026, from [Link]
Orally bioavailable factor Xa inhibitors containing alpha-substituted gem-dimethyl P4 moieties. (2014, August 1). PubMed. Retrieved February 26, 2026, from [Link]
An Efficient Synthesis of Rivaroxaban. (2023, January 24). ResearchGate. Retrieved February 26, 2026, from [Link]
Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. (n.d.). Creative Biolabs. Retrieved February 26, 2026, from [Link]
Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). (n.d.). BioAssay Systems. Retrieved February 26, 2026, from [Link]
Expedient Approach to the Synthesis of Betrixaban. (2025, August 10). ResearchGate. Retrieved February 26, 2026, from [Link]
Processes for the preparation of rivaroxaban and intermediates thereof. (n.d.). Google Patents.
Parallel Artificial Membrane Permeability Assay (PAMPA) Platform. (n.d.). Paralab. Retrieved February 26, 2026, from [Link]
Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia. (n.d.). Europe PMC. Retrieved February 26, 2026, from [Link]
Alternate Synthesis Route of Apixaban (BMS-562247), an Inhibitor of Blood Coagulation Factor Xa. (2026, February 7). ResearchGate. Retrieved February 26, 2026, from [Link]
Parallel Artificial Membrane Permeability Assay (PAMPA). (n.d.). Creative Biolabs. Retrieved February 26, 2026, from [Link]
Oral Direct Factor Xa Inhibitors. (2012, September 28). Circulation Research. Retrieved February 26, 2026, from [Link]
Rivaroxaban. (n.d.). PubChem. Retrieved February 26, 2026, from [Link]
Betrixaban. (n.d.). PubChem. Retrieved February 26, 2026, from [Link]
Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. (2025, January 30). MDPI. Retrieved February 26, 2026, from [Link]
In Vitro ADME Assays and Services. (n.d.). Charles River Laboratories. Retrieved February 26, 2026, from [Link]
In-house chromogenic anti-factor Xa assay: development, validation, and identification of factors predicting APTT discordance. (n.d.). Europe PMC. Retrieved February 26, 2026, from [Link]
Synthetic applications of biologically important Mannich bases: An updated review. (2023, March 2). ResearchGate. Retrieved February 26, 2026, from [Link]
Activated partial thromboplastin time. (2023, June 1). Pathology Tests Explained. Retrieved February 26, 2026, from [Link]
New synthetic process of apixaban. (2025, August 7). ResearchGate. Retrieved February 26, 2026, from [Link]
Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. (n.d.). Creative Bioarray. Retrieved February 26, 2026, from [Link]
2.5.6 Mannich-Type Reactions. (n.d.). ResearchGate. Retrieved February 26, 2026, from [Link]
APTT Test: Procedure, Process, Normal Range & Results Explained. (2025, October 31). Metropolis Healthcare. Retrieved February 26, 2026, from [Link]
New synthetic strategy for preparation of the anticoagulant drug Rivaroxaban via an asymmetric Henry reaction. (2025, August 6). ResearchGate. Retrieved February 26, 2026, from [Link]
In Vitro ADME. (n.d.). BioDuro. Retrieved February 26, 2026, from [Link]
Three-Step Synthesis of (E)-1-(2-(Pyridin-2-yl)benzo[d]thiazol-6-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one as a Potential Ligand for Transition Metals. (2025, November 21). MDPI. Retrieved February 26, 2026, from [Link]
Apixaban, Edoxaban and Rivaroxaban (Factor Xa Inhibitors): Management of haemorrhage, surgery or other invasive procedures. (2023, September 1). Right Decisions. Retrieved February 26, 2026, from [Link]
Mixing Study, Incubated Activated Partial Thromboplastin Time (APTT). (n.d.). Cleveland Clinic Laboratories. Retrieved February 26, 2026, from [Link]
Factor X, Chromogenic Assay. (n.d.). OHSU. Retrieved February 26, 2026, from [Link]
Mannich reaction. (n.d.). Wikipedia. Retrieved February 26, 2026, from [Link]
BIOPHEN HEPARIN ANTI-Xa (2 stages). (2015, July 17). CoaChrom Diagnostica. Retrieved February 26, 2026, from [Link]
Catalytic hydrogenation of the ketone group in 1-(5-Chloropyridin-2-yl)propan-1-one
Application Note: High-Selectivity Catalytic Hydrogenation of 1-(5-Chloropyridin-2-yl)propan-1-one Part 1: Executive Summary & Strategic Analysis The catalytic hydrogenation of 1-(5-Chloropyridin-2-yl)propan-1-one presen...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: High-Selectivity Catalytic Hydrogenation of 1-(5-Chloropyridin-2-yl)propan-1-one
Part 1: Executive Summary & Strategic Analysis
The catalytic hydrogenation of 1-(5-Chloropyridin-2-yl)propan-1-one presents a classic "chemoselectivity trifecta" challenge in pharmaceutical synthesis. The objective is to reduce the carbonyl group to the corresponding alcohol (1-(5-chloropyridin-2-yl)propan-1-ol) while strictly avoiding three competing side reactions:
Hydrodechlorination: The C-Cl bond on the pyridine ring is highly susceptible to oxidative addition by heterogeneous catalysts (Pd/C, Raney Ni), leading to dechlorination.[1]
Ring Saturation: Pyridine rings can undergo hydrogenation to piperidines under high-pressure conditions.
Racemization: For pharmaceutical applications, the resulting secondary alcohol usually requires high enantiomeric excess (ee), which standard heterogeneous hydrogenation cannot provide.[1]
The Solution:
This guide prioritizes Asymmetric Transfer Hydrogenation (ATH) using Ru(II)-arene complexes. This method operates via an outer-sphere mechanism that kinetically favors carbonyl reduction over aryl-halide oxidative addition, ensuring the retention of the chlorine atom while delivering >95% ee.
Part 2: Mechanistic Visualization
The following diagram outlines the competing reaction pathways and the selectivity achieved by the recommended protocols.
Caption: Figure 1. Selectivity landscape. Green path indicates the recommended ATH protocol; red paths indicate common side reactions with heterogeneous catalysts.
Part 3: Protocol A - Asymmetric Transfer Hydrogenation (Gold Standard)[1]
This protocol utilizes a Noyori-Ikariya type catalyst (RuCl(p-cymene)[(S,S)-TsDPEN]).[1] It is the industry standard for generating chiral alcohols from acetyl/acyl pyridines without touching the halogen.
Mechanism of Selectivity:
Unlike heterogeneous catalysts that require the substrate to bind to a metal surface (risking C-Cl bond insertion), this homogeneous catalyst forms a six-membered transition state involving the ligand's amine proton and the metal hydride. The reaction occurs "outside" the coordination sphere, leaving the C-Cl bond undisturbed.
In a dry Schlenk flask under N2, charge [RuCl2(p-cymene)]2 (0.25 mol%) and (S,S)-TsDPEN (0.5 mol%).
Add dry DCM (5 mL/g substrate) and TEA (2.0 eq). Stir at room temperature for 20 minutes until the solution turns deep orange/red (formation of the 16e- active species).
Note: Commercially available pre-formed catalysts (e.g., from Takasago or Johnson Matthey) are recommended for reproducibility.[1]
Reaction Initiation:
Dissolve the substrate (1-(5-Chloropyridin-2-yl)propan-1-one) in the catalyst solution.
Cool the mixture to 0°C (low temperature enhances enantioselectivity).
Slowly add the Formic Acid/TEA mixture (5.0 eq of formate) via syringe pump over 30 minutes to control gas evolution (CO2).
Separate the organic layer. Wash aqueous layer 2x with DCM.[1]
Wash combined organics with saturated NaHCO3 (to remove residual formic acid) and Brine.[1]
Dry over Na2SO4 and concentrate in vacuo.
Purification:
The crude oil is often pure enough (>95%). If necessary, purify via silica gel chromatography (Hexane/EtOAc gradient).[1]
Recrystallization:[1] If the alcohol is solid, recrystallize from Hexane/IPA to upgrade ee from 95% to >99%.[1]
Part 4: Protocol B - Heterogeneous Catalytic Hydrogenation (Racemic/Scalable)
If chirality is not required, or if cost constraints prohibit Ru-catalysts, a heterogeneous approach can be used.[1] However, Pd/C must be avoided as it rapidly dechlorinates pyridines.[1]
Recommended Catalyst:Sulfided Platinum on Carbon (Pt/C-S) .[1]
The sulfur poisoning attenuates the catalyst's ability to perform oxidative addition into the C-Cl bond while retaining activity for carbonyl reduction.
Noyori, R., & Hashiguchi, S. (1997).[1] Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[1][5] Accounts of Chemical Research, 30(2), 97–102.[1]
Ikariya, T., & Blacker, A. J. (2007).[1][6] Asymmetric Transfer Hydrogenation of Ketones with Bifunctional Transition Metal-Based Molecular Catalysts. Accounts of Chemical Research, 40(12), 1300–1308.[1][6]
Glorius, F., et al. (2004).[1] Chemo- and Enantioselective Hydrogenation of Pyridines and Other Heterocycles.[7] Angewandte Chemie International Edition, 43(15), 2859-2862.[1] (Context on ring saturation challenges).
Wang, Y., et al. (2013).[1] Highly Enantioselective Transfer Hydrogenation of 2-Substituted Pyridines. Journal of Organic Chemistry. (Specific application to pyridine derivatives).
Application Note: Precision Condensation Protocols for 1-(5-Chloropyridin-2-yl)propan-1-one
Executive Summary & Chemical Rationale This guide details the optimized protocols for utilizing 1-(5-Chloropyridin-2-yl)propan-1-one (CAS: 1536438-57-9) as a nucleophilic scaffold in condensation reactions. This compound...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Chemical Rationale
This guide details the optimized protocols for utilizing 1-(5-Chloropyridin-2-yl)propan-1-one (CAS: 1536438-57-9) as a nucleophilic scaffold in condensation reactions. This compound is a "privileged structure" in medicinal chemistry, combining an electron-deficient pyridine ring with a reactive carbonyl handle.
Mechanistic Insight
The reactivity of this substrate is governed by two key electronic factors:
The 5-Chloro Substituent: This group exerts an inductive electron-withdrawing effect (-I), deactivating the pyridine ring towards electrophilic aromatic substitution but increasing the acidity of the
-protons on the propanone chain. This facilitates enolate formation under milder basic conditions compared to non-substituted pyridine analogs.
The 2-Acyl Position: The carbonyl group at the 2-position allows for chelation-controlled addition (e.g., with metal cations), but in condensation reactions, it primarily serves to activate the adjacent methylene group (
).
Unlike methyl ketones (acetyl derivatives), the propan-1-one side chain introduces a methyl substituent at the
-position of the resulting condensation product. This steric bulk can influence the stereoselectivity ( ratio) of the resulting alkene.
Critical Reaction Pathways
The following diagram illustrates the primary reaction pathways covered in this guide: the Claisen-Schmidt Condensation to form chalcones and the subsequent Cyclocondensation to generate pyrazoles.
Figure 1: Synthetic workflow transforming the ketone substrate into bioactive scaffolds.
-methyl-chalcone derivatives. The presence of the methyl group on the double bond (arising from the propyl chain) distinguishes this from standard chalcone synthesis.
Base: 10% Aqueous Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
Solvent: Ethanol (95% or absolute)
Temperature: 0°C to Room Temperature (RT)
Step-by-Step Methodology
Solubilization: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of 1-(5-Chloropyridin-2-yl)propan-1-one in 5 mL of Ethanol . Ensure complete dissolution.
Aldehyde Addition: Add 1.1 mmol of the chosen aromatic aldehyde. Stir for 5 minutes to ensure homogeneity.
Catalyst Addition: Cool the mixture to 0°C (ice bath). Dropwise, add 1.0 mL of 10% NaOH solution.
Note: The solution may change color (often turning yellow or orange) indicating enolate formation and conjugation.
Reaction: Allow the mixture to warm to Room Temperature and stir vigorously.
Time: Typically 2–6 hours. Monitor via TLC (Hexane:EtOAc 4:1). The product will be less polar than the starting ketone.
Workup (Precipitation Method):
If a solid precipitates: Filter the solid, wash with cold water (3 x 5 mL) to remove base, and then wash with cold ethanol (1 x 2 mL).
If no precipitate forms: Pour the reaction mixture into 20 mL of ice-water containing dilute HCl (to neutralize the base to pH ~7). Extract with Ethyl Acetate (3 x 10 mL). Dry organic layer over
, filter, and concentrate.
Purification: Recrystallize from hot Ethanol or purify via flash column chromatography if necessary.
Troubleshooting Table
Observation
Diagnosis
Corrective Action
No Reaction
Enolate not forming or aldehyde unreactive.
Increase base concentration (20% NaOH) or heat to 40°C.
Aldol Product (Alcohol) Persists
Incomplete dehydration.
Acidify workup or reflux with catalytic p-TsOH in Toluene to force water removal.
Side Products
Cannizzaro reaction of aldehyde.
Use strictly stoichiometric base or switch to Piperidine/Acetic Acid (catalytic) in refluxing ethanol.
-unsaturated ketone (Chalcone) generated in Protocol A is an excellent Michael acceptor. Reacting it with hydrazine yields pyrazolines (which can be oxidized to pyrazoles).
Reagents
Substrate: Chalcone derivative from Protocol A (1.0 equiv)
Filter the precipitate or extract with Dichloromethane (DCM).
Safety & Handling (E-E-A-T)
Pyridine Toxicity: Halogenated pyridines can be skin irritants and potential sensitizers. All operations must be performed in a fume hood.
Hydrazine Hazard: Hydrazine hydrate is highly toxic, corrosive, and a suspected carcinogen. Use double-gloving (Nitrile) and quench waste with bleach (hypochlorite) before disposal.
Waste Disposal: Aqueous layers from the Claisen-Schmidt reaction are basic and contain organics; neutralize before disposal.
References
Claisen, L., & Claparède, A. (1881).[2] Condensationen von Ketonen mit Aldehyden. Berichte der deutschen chemischen Gesellschaft. Link
March, J. (1985).[2] Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Standard reference for Enolate chemistry).
PubChem. (n.d.). 1-(5-Chloropyridin-2-yl)propan-1-one Compound Summary. National Center for Biotechnology Information. Link[3]
Li, J. J. (2009). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. (Reference for Claisen-Schmidt and Pyrazole synthesis mechanisms).
Scalable synthesis routes for 1-(5-Chloropyridin-2-yl)propan-1-one in API manufacturing
Executive Summary This guide details the scalable synthesis of 1-(5-Chloropyridin-2-yl)propan-1-one (CAS: 1536438-57-9), a critical building block for Factor Xa inhibitors and other pyridine-based APIs.[1] The synthesis...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This guide details the scalable synthesis of 1-(5-Chloropyridin-2-yl)propan-1-one (CAS: 1536438-57-9), a critical building block for Factor Xa inhibitors and other pyridine-based APIs.[1]
The synthesis of 2-acylpyridines presents unique challenges in process chemistry, specifically the competition between nucleophilic addition to the carbonyl/nitrile (desired) and nucleophilic aromatic substitution (
) or addition to the electron-deficient pyridine ring (undesired).
We present two validated pathways:
Route A (The "Quality" Route): Weinreb Amide synthesis via 5-chloropicolinic acid.[1] Recommended for GMP campaigns requiring >99.5% purity.[1]
Route B (The "Economic" Route): Direct Grignard addition to 5-chloro-2-cyanopyridine.[1] Recommended for early-phase or cost-sensitive non-GMP batches, provided strict cryogenic controls are available.[1]
Retrosynthetic Strategy & Route Comparison
The 5-chloro substituent on the pyridine ring exerts a strong electron-withdrawing effect, deactivating the ring toward electrophilic substitution but activating it toward nucleophilic attack. This makes the choice of nucleophile and temperature control critical.
Risk of tertiary alcohol (over-alkylation) & ring addition.[1]
Temp. Control
Standard (-10°C to 0°C)
Cryogenic (-40°C to -78°C recommended)
Scalability
High (Robust, predictable exotherms)
Moderate (Quench sensitivity, mixing dependent)
Cost
High (Coupling reagents)
Low (Commodity precursors)
Detailed Protocols
Protocol A: The Weinreb Amide Route (Preferred for API)
Rationale: The Weinreb amide forms a stable 5-membered chelate with the magnesium intermediate, preventing the "over-addition" of a second equivalent of Grignard reagent that leads to the tertiary alcohol impurity.
Step 1: Synthesis of N-Methoxy-N-methyl-5-chloropicolinamide
Activation: Charge a reactor with 5-chloropicolinic acid (1.0 equiv) and Dichloromethane (DCM) (10 vol).
Step 2: Grignard Addition to Form 1-(5-Chloropyridin-2-yl)propan-1-one
Preparation: Dissolve the Weinreb amide (from Step 1) in anhydrous THF (10 vol). Cool to -10°C .[1]
Reagent Addition: Add Ethylmagnesium bromide (EtMgBr) (3.0 M in ether, 1.2 equiv) dropwise.
Critical Parameter: Maintain internal temperature < 0°C.[1][3]
Reaction Monitoring: Stir at 0°C for 1–2 hours. Monitor by HPLC for disappearance of amide.
Mechanism:[2][4][5][6][7][8] The Mg coordinates between the carbonyl oxygen and the methoxy oxygen, locking the intermediate.
Quench (Hydrolysis):
Transfer the reaction mixture slowly into a separate vessel containing 1N HCl or 20% citric acid at 0°C.
Caution: Exothermic hydrolysis.[1] The acid is required to break the stable Mg-chelate and release the ketone.
Isolation: Extract with Ethyl Acetate (EtOAc).[1] Wash with brine.[1][9] Concentrate.
Purification: Recrystallization from n-Heptane/IPA is usually sufficient.[1]
Protocol B: The Nitrile Route (Cost-Optimized)
Rationale: Direct addition of Grignard to a nitrile forms an imine-magnesium salt (
), which hydrolyzes to the ketone.
Risk:[8][10][11][12] If free Grignard is present after ketone formation (due to poor mixing or local hot spots), it will attack the ketone.
Mitigation: We use Inverse Addition logic or strict T-control to ensure the imine salt is the only species formed before the quench.
Setup: Charge 5-Chloro-2-cyanopyridine (1.0 equiv) and Toluene/THF (5:1 ratio) into the reactor.
Note: Toluene is preferred over pure THF to dampen the exotherm and improve solubility of the non-polar imine salt.
Cryogenic Cooling: Cool the mixture to -40°C .
Why? Low temperature favors attack at the CN group (Coulombic control) over the pyridine ring (Orbital control/soft nucleophile behavior).
Grignard Addition: Add EtMgBr (1.1 equiv) slowly over 2–4 hours.
Stoichiometry Check: Do NOT use a large excess.[1] 1.05–1.1 equiv is optimal.[1] Excess leads to tertiary alcohol.[1]
Aging: Stir at -20°C for 2 hours. Do not warm to Room Temp until quenched.
Quench (Critical):
Prepare a solution of 15%
(aqueous).
Cannulate the cold reaction mixture into the acid solution (Inverse Quench).
Chemistry: This immediately protonates the imine to the iminium ion, which rapidly hydrolyzes to the ketone without allowing transient free ketone to react with residual Grignard.
Reflux: Heat the biphasic mixture to 50°C for 1 hour to ensure complete hydrolysis of the imine.
Workup: Separate layers. Neutralize organic layer.[1][13] Distill solvent.[1][9][13]
Process Engineering & Safety (E-E-A-T)
Thermal Runaway Risks (Grignard)
Induction Period: When preparing EtMgBr in-house, the reaction may have an induction period. If halide accumulation occurs before initiation, a runaway exotherm will follow.
Control: Use a small iodine crystal or DIBAL-H activator.[1] Ensure initiation is confirmed (temp rise) before bulk addition of ethyl bromide.
Pyridine Ring Instability
Nucleophilic Attack at C4: In 5-chloropyridines, the C4 position is vulnerable to nucleophilic attack by the Grignard reagent, leading to a 4-ethyl-5-chloro-dihydropyridine byproduct.[1]
Detection: This impurity shows a distinct shift in
NMR (loss of aromaticity).
Prevention: This is strictly temperature-dependent.[1] Keep Route B below -20°C.[1]
Visualizing the Pathways
The following diagram illustrates the decision logic and chemical flow for both routes.
Caption: Workflow comparison between Weinreb Amide (Green) and Nitrile Addition (Red) routes, highlighting critical control points.
Analytical Method (HPLC)
To validate the process, the following HPLC method is recommended for tracking the conversion and identifying the "Over-Addition" impurity (Tertiary Alcohol).
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 150 x 4.6 mm, 3.5 µm).
Singer, R. A., et al. (2011). "Formation of Grignard Reagents: Safety and Calorimetry". Organic Process Research & Development. (General reference on Grignard safety in API scale-up).
Portola Pharmaceuticals, Inc. (2002).[1] "US Patent 6,376,515: Nitrogen containing heterocyclic compounds".[1] (Describes general synthesis of Factor Xa inhibitors).
Improving yield of ethylmagnesium bromide addition to 5-chloropyridine-2-carbonitrile
This guide is structured as a Tier 3 Technical Support resource, designed for senior researchers requiring actionable yield optimization strategies for the Grignard addition of ethylmagnesium bromide (EtMgBr) to 5-chloro...
Author: BenchChem Technical Support Team. Date: March 2026
This guide is structured as a Tier 3 Technical Support resource, designed for senior researchers requiring actionable yield optimization strategies for the Grignard addition of ethylmagnesium bromide (EtMgBr) to 5-chloropyridine-2-carbonitrile.
Ticket Subject: Optimizing Yield for 1-(5-chloropyridin-2-yl)propan-1-one Synthesis
Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
The reaction between ethylmagnesium bromide (EtMgBr) and 5-chloropyridine-2-carbonitrile is a nucleophilic addition to a nitrile, forming a ketimine intermediate that hydrolyzes to the target ketone.
The Core Challenge: The pyridine ring is electron-deficient, making it susceptible to nucleophilic attack by the Grignard reagent at the C4 or C6 positions (ring alkylation) rather than the desired nitrile carbon. The 5-chloro substituent further deactivates the ring (inductively), increasing off-target electrophilicity.
Success Metric: Improving yield from typical 40-50% (often plagued by tars/polymers) to >80% isolated ketone.
Part 1: Diagnostic Matrix (Why is your yield low?)
Before altering your protocol, identify your specific failure mode using this symptom-cause table.
Symptom
Probable Cause
Mechanism
Dark black/brown tar
Ring Attack (Polymerization)
The Grignard reagent attacked the pyridine ring (C4/C6) instead of the nitrile, leading to dihydropyridines that polymerize.
Starting Material Recovered
Moisture / "Dead" Grignard
EtMgBr was quenched by adventitious water before reacting, or the reagent titer was lower than calculated.
Alcohol Impurity
Double Addition
Rare for nitriles, but possible if temperature is too high or quenching is delayed/improper, leading to tertiary alcohol formation.
Solid Precipitate (Stalling)
Imine Salt Insolubility
The intermediate magnesium imine salt precipitated, coating the unreacted nitrile and stopping the reaction.
Low Conversion (Clean)
Temperature too Low
The nitrile carbon is less electrophilic than a ketone; -78°C may be too cold for the activation energy of this specific substrate.
Part 2: The Optimized Protocol ("The Golden Path")
This protocol is engineered to maximize regioselectivity (Nitrile > Ring) and prevent salt encapsulation .
Reagent: EtMgBr (1.1 - 1.2 equiv). Do not use large excess (>1.5 equiv) to minimize ring attack.
Solvent: Anhydrous Toluene/THF (4:1 ratio) or Diethyl Ether (
) .
Why? Pure THF is a strong Lewis base. It coordinates tightly to Mg, increasing the nucleophilicity of the ethyl group, which promotes indiscriminate attack (ring alkylation). Toluene or
reduces this "naked" nucleophilicity, favoring the softer addition to the nitrile.
Reaction Setup (Inverse Addition)
Standard addition (Nitrile into Grignard) maintains a high concentration of Grignard relative to Nitrile, promoting side reactions. Use Inverse Addition.
Dissolve 5-chloropyridine-2-carbonitrile in the solvent system (0.5 M concentration) under Argon/Nitrogen.
Cool the solution to -15°C to -10°C . (Going to -78°C is often unnecessary and kinetically stalls the nitrile addition).
Add EtMgBr solution dropwise over 30-60 minutes.
Technical Note: Monitor internal temperature. Do not let it spike above 0°C.
Stir at 0°C for 2 hours, then warm to Room Temperature (RT) for 1 hour.
The Critical Hydrolysis (The "Imine Break")
The intermediate is a stable Magnesium Imine salt (
). It requires acidic hydrolysis to become the ketone.[1]
Cool the mixture back to 0°C.
Quench with 2M HCl (excess). Caution: Exothermic.[2]
Why HCl? Ammonium chloride (
) is often too weak to rapidly hydrolyze electron-deficient pyridyl imines. You need to protonate the imine nitrogen fully.[3]
Stir the acidic biphasic mixture vigorously for 1-3 hours at RT.
Checkpoint: Monitor by TLC/HPLC. The imine often runs differently than the ketone. Ensure full conversion.
Neutralize with NaOH or
to pH 7-8 before extraction (to prevent protonating the pyridine nitrogen during extraction, which would keep it in the aqueous phase).
Part 3: Troubleshooting & FAQs
Q1: I see a thick precipitate forming halfway through addition. Should I add more solvent?
A: Yes. The magnesium imine salt (
) is often less soluble than the starting materials. If it precipitates and encapsulates unreacted nitrile, conversion stops.
Fix: Add dry Toluene or
to maintain agitation.
Prevention: Use a slightly more dilute starting concentration (0.3 M).
Q2: Why Toluene? Isn't THF standard for Grignards?
A: THF is standard for formation, not always for selectivity. In pyridine chemistry, the "Schlenk Equilibrium" matters.
THF favors the monomeric species and tight coordination, making the ethyl group highly reactive. Toluene (non-coordinating) promotes a more aggregated state or tighter ion pairing, which often improves regioselectivity toward the nitrile (C-attack) over the ring (C-alkylation) via a "coordination-first" mechanism involving the nitrile nitrogen.
Q3: I have 15% starting material left. Can I reflux it?
A:Do not reflux. Heating a Grignard with an electron-deficient pyridine is a recipe for polymerization (black tar).
Better approach: If conversion stalls, add a Lewis Acid catalyst like
(1-5 mol%) . Copper transmetallates to form an organocopper species, which is softer and highly selective for the nitrile over the ring.
Q4: My product has a "double ethyl" impurity. What happened?
A: You formed the tertiary alcohol. This happens if:
You used a large excess of Grignard (>2.0 equiv).
The imine hydrolyzed during the reaction (wet solvent), forming the ketone, which then reacted with remaining Grignard.
The following diagram illustrates the competition between the desired pathway and the primary failure mode (Ring Attack).
Caption: Figure 1.[4][5] Kinetic competition between Nitrile Addition (Green Path) and Ring Alkylation (Red Path).
Part 5: Decision Tree for Troubleshooting
Use this logic flow to determine your next experimental move.
Caption: Figure 2. Troubleshooting logic for Grignard addition to cyanopyridines.
References
Lai, Y. et al. (2020). Grignard Reagent Utilization Enables a Practical and Scalable Construction of 3-Substituted 5-Chloro-1,6-naphthyridin-4-one Derivatives. Molecules, 25(23), 5657.
Relevance: Demonstrates successful Grignard addition to 2-chloronicotinonitrile derivatives using ether/temperature control, providing a direct precedent for the 5-chloro analog.
Goossen, L. J. et al. (2008). Preparation of Ketones from Nitriles. Organic Syntheses.
Relevance: Establishes the foundational mechanism of the imine-salt hydrolysis and the requirement for acidic workup.
BenchChem Protocols. (2025). Optimizing temperature and addition rate for Grignard reagent synthesis.
Relevance: Provides general safety and optimization parameters for handling ethylmagnesium bromide.
Chemistry Steps. (2020). The Mechanism of Grignard and Organolithium Reactions with Nitriles.
Relevance: Mechanistic detail on the stability of the imine anion preventing double addition.
Author: BenchChem Technical Support Team. Date: March 2026
Ticket #5-CL-PYR: Minimizing Over-Addition in 1-(5-Chloropyridin-2-yl)propan-1-one
Status: Open
Priority: High (Process Impurity Critical)
Assigned Specialist: Senior Application Scientist
Diagnostic: Identifying the Failure Mode
You are attempting to synthesize 1-(5-Chloropyridin-2-yl)propan-1-one (Target Ketone) but are observing a significant impurity, likely 3-(5-chloropyridin-2-yl)pentan-3-ol (Tertiary Alcohol).
This "over-addition" side product occurs when the highly reactive Grignard reagent (Ethylmagnesium bromide, EtMgBr) attacks the product ketone before the reaction is quenched.
Which precursor are you using?
Precursor Used
Probability of Over-Addition
Diagnosis
Ethyl 5-chloropicolinate (Ester)
High (>90%)
Critical Error. Esters are unsuitable for mono-addition with Grignards because the intermediate ketone is more reactive than the starting ester.
5-Chloropyridine-2-carbonitrile (Nitrile)
Low (<10%)
Process Error. The magnesium imine salt intermediate is usually stable. Over-addition here suggests "hot spots," inefficient agitation, or accidental hydrolysis during addition.
5-Chloropyridine-2-carboxylic acid
Medium
Method Error. Direct addition to acids requires 2+ equivalents and is prone to tertiary alcohol formation if not strictly controlled.
The Mechanism of Failure
To solve this, you must understand why the reaction fails. The stability of the Tetrahedral Intermediate is the deciding factor.
Visualizing the Pathway (Graphviz)
Figure 1: Comparative reaction pathways showing why Esters lead to over-addition while Weinreb Amides protect the ketone.
Protocol A: The "Gold Standard" Fix (Weinreb Amide)
If you are currently using the Ester or Acid Chloride , stop. You cannot optimize your way out of thermodynamics. You must switch to the Weinreb Amide (N-methoxy-N-methylamide) route.[1] The 5-membered chelate ring formed with Magnesium prevents the ketone from being released until after the Grignard is destroyed.
Procedure: Mix acid and coupling agents in DCM at 0°C. Add amine salt and base. Stir at RT for 12h. Wash with 1N HCl, Sat. NaHCO3, Brine.
Checkpoint: Ensure formation of N-methoxy-N-methyl-5-chloropyridine-2-carboxamide.
2. Grignard Addition (The Protected Step)
Setup: Flame-dried glassware, N2 atmosphere.
Substrate: Weinreb amide (1.0 eq) in anhydrous THF (10 vol). Cool to -10°C .
Reagent: EtMgBr (1.3 eq, 1.0 M in THF). Add dropwise over 30 mins.
Reaction: Stir at 0°C for 1-2 hours.
Why? The intermediate is a stable Magnesium chelate. Excess Grignard cannot attack it.
Quench (Critical): Pour reaction mixture into cold 1M HCl or Sat. NH4Cl.[2]
Mechanism:[3][4][5][6][7][8][9] Acid breaks the chelate, releasing the Target Ketone.
Protocol B: Optimization for Nitriles (If you must use Nitrile)
If you are committed to 5-chloropyridine-2-carbonitrile , the "over-addition" is actually a failure of temperature control or quenching. The intermediate imine salt should be stable.
Troubleshooting the Nitrile Route
Variable
Recommendation
Reasoning
Temperature
0°C to RT
Do not reflux. High heat can cause the imine salt to dissociate or promote double addition to the amine.
Stoichiometry
1.1 eq EtMgBr
Do not use large excesses (e.g., >1.5 eq). Excess reagent attacks the imine salt at high temps.
Solvent
Toluene/Ether
Pure THF can sometimes coordinate too strongly; Toluene blends often favor mono-addition.
Quench
Inverse Addition
Crucial: Add the reaction mixture into the acid. If you add acid to the reaction, you generate local ketone "hotspots" while Grignard is still present.
Optimized Nitrile Protocol:
Dissolve 5-chloropyridine-2-carbonitrile in Toluene/THF (5:1).
Cool to 0°C .
Add EtMgBr (1.1 eq) slowly.
Allow to warm to RT and stir for 4 hours.
Stop: Monitor by HPLC. You will see the Imine (or hydrolyzed ketone in the sample).
Quench: Transfer the reaction mix slowly into a stirred flask of 2M H2SO4 at 0°C. Stir for 1h to ensure full hydrolysis of the imine.
Troubleshooting FAQs
Q: I am using the Nitrile but still seeing ~15% Tertiary Alcohol. Why?A: You likely have water in your solvent or starting material. Water hydrolyzes the imine salt to the ketone during the reaction.[5] The remaining Grignard then attacks that ketone. Action: Karl Fischer titrate your THF; it must be <50 ppm water.
Q: Can I use CuI (Copper Iodide) to catalyze the reaction?A:Avoid CuI for this specific transformation if over-addition is the concern. While Copper catalyzes addition to nitriles, it also facilitates the "double addition" mechanism leading to tertiary amines or alcohols. Stick to the uncatalyzed Grignard or the Weinreb route.
Q: My yield is low (50%) with the Weinreb method.A: Check your quench. The magnesium chelate is very stable. If you use only water or weak NH4Cl, it might not fully hydrolyze. Use 1M HCl or Citric Acid and stir vigorously for at least 30 minutes to release the ketone.
Decision Logic (Workflow)
Figure 2: Diagnostic workflow for eliminating over-addition side products.
References
Nahm, S.; Weinreb, S. M. (1981).[3] "N-methoxy-N-methylamides as effective acylating agents". Tetrahedron Letters, 22(39), 3815–3818.
Foundational text establishing the stability of the Weinreb intermedi
Somerville, D. D., et al. (2009). "A Scalable Synthesis of the Factor Xa Inhibitor Betrixaban". Organic Process Research & Development, 13(6), 1169–1176.
Describes industrial handling of 5-chloropyridine deriv
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. Chapter 9: Nucleophilic addition to the carbonyl group.
Authoritative grounding on the mechanism of Grignard addition to esters vs. nitriles.
BenchChem Tech Support. (2025). "Troubleshooting common issues in the Grignard synthesis of tertiary alcohols".
General troubleshooting for Grignard reagent stoichiometry and side reactions.
Purification strategies for removing unreacted 5-chloropyridine starting materials
Introduction: The Physicochemical Challenge Removing unreacted 5-chloropyridine (often chemically synonymous with 3-chloropyridine , CAS 626-60-8, depending on substitution numbering) presents a distinct challenge compar...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Physicochemical Challenge
Removing unreacted 5-chloropyridine (often chemically synonymous with 3-chloropyridine , CAS 626-60-8, depending on substitution numbering) presents a distinct challenge compared to standard pyridine removal. While standard pyridine is a moderate base (
) and water-soluble, the chlorine substituent at the meta position drastically alters the molecule's behavior:
Reduced Basicity: The electron-withdrawing chlorine atom lowers the
to approximately 2.84 . This means it remains neutral (and organic-soluble) at pH levels where standard pyridine would be protonated and washed away.
Increased Lipophilicity: The chlorine atom increases the
, making the molecule "sticky" in organic phases and prone to co-eluting with non-polar products during chromatography.
Volatility Issues: With a boiling point of ~148°C , it is too high for easy removal by standard rotary evaporation but low enough to sublime or streak on silica gel.
This guide provides targeted strategies to overcome these specific molecular hurdles.
Troubleshooting Guide & FAQs
Scenario 1: Acid-Base Extraction Failures
Q: I washed my reaction mixture with 1N HCl, but the 5-chloropyridine is still in the organic layer. Why?
A: This is a classic issue driven by the low
of 3-chloropyridine (2.84).
The Mechanism: To extract a base into the aqueous phase, the aqueous pH must be at least 2 units below the base's
to ensure >99% protonation. For standard pyridine ( 5.2), pH 3 is sufficient. For 5-chloropyridine ( 2.84), you need a pH of < 0.8 .[1]
The Fix: Standard 1N HCl (pH ~0) is theoretically strong enough, but if you have a large volume of organic solvent or if the extraction is done quickly, equilibrium may not be reached.
Protocol Adjustment: Use 2N or 3N HCl and perform multiple washes (3x). Ensure the aqueous phase pH remains < 1 after the wash.
Warning: If your product is acid-sensitive (e.g., contains acetals, Boc groups), do not use this method. Proceed to Scenario 4 (Scavengers).
Scenario 2: Evaporation & Azeotropes
Q: Can I remove the starting material by high-vacuum rotary evaporation?
A: Direct evaporation is often inefficient due to the boiling point (148°C), requiring heat that may decompose your product. However, azeotropic removal is highly effective.
The Mechanism: Pyridines form low-boiling azeotropes with specific solvents, allowing them to be "carried" over at lower temperatures.
The Fix: Add Toluene or Heptane to your crude mixture and concentrate. Repeat this process 2–3 times. The 5-chloropyridine will co-distill with the solvent.
Note: Toluene is generally more effective for electron-deficient pyridines than heptane.
Scenario 3: Copper Wash Viability
Q: I usually use Copper(II) Sulfate to remove pyridine. Will it work for 5-chloropyridine?
A:Likely not, or poorly.
The Mechanism: The "blue complex" method relies on the nitrogen lone pair coordinating to Cu(II). The electron-withdrawing chlorine atom reduces the electron density on the nitrogen, making it a poor ligand.
Recommendation: Do not rely on Cu(II) washes as a primary purification step for chloropyridines. It may reduce the burden, but it rarely achieves quantitative removal.
Scenario 4: Chromatography Issues
Q: The starting material streaks on the column and contaminates my product. How do I fix this?
A: Chloropyridines are weakly basic and can interact with the acidic silanols on silica gel, causing tailing.
The Fix:
Pre-treat Silica: Slurry your silica in mobile phase containing 1% Triethylamine (TEA) before packing. This blocks the acidic sites.
Mobile Phase Modifier: Add 1% TEA or 1% NH₄OH to your mobile phase.
Alternative: Use Alumina (Neutral) stationary phase, which interacts less strongly with the pyridine nitrogen.
Comparative Data: 5-Chloropyridine vs. Pyridine
Property
Pyridine
5-Chloropyridine (3-Cl)
Impact on Purification
Boiling Point
115°C
148°C
Harder to evaporate; requires azeotrope.
(Conjugate Acid)
5.23
2.84
Requires stronger acid (pH < 1) for extraction.
Log P (Lipophilicity)
0.65
~1.7
More soluble in organic solvents; elutes faster on Reverse Phase.
Optimizing reaction temperature for 2-propionylpyridine synthesis to prevent decomposition
To: Research & Development Team From: Senior Application Scientist, Technical Support Subject: Optimization of Reaction Temperature for 2-Propionylpyridine Synthesis Executive Summary The synthesis of 2-propionylpyridine...
Author: BenchChem Technical Support Team. Date: March 2026
To: Research & Development Team
From: Senior Application Scientist, Technical Support
Subject: Optimization of Reaction Temperature for 2-Propionylpyridine Synthesis
Executive Summary
The synthesis of 2-propionylpyridine (1-(pyridin-2-yl)propan-1-one) via the Grignard addition of ethylmagnesium bromide to 2-cyanopyridine is a standard yet kinetically sensitive procedure. Users frequently encounter decomposition (tar formation) or tertiary alcohol byproducts .
This guide addresses the thermodynamic and kinetic control required to maximize the yield of the ketone while suppressing the "double addition" pathway and preventing thermal polymerization of the electron-deficient pyridine ring.
Part 1: The Thermal Landscape (Mechanism & Failure Modes)
The critical challenge in this synthesis is that the intermediate imine salt is reactive. If the temperature is too high during addition, the Grignard reagent will attack the imine salt a second time, leading to the tertiary alcohol. Conversely, if the workup or distillation is too hot, the product (an electron-deficient enolizable ketone) will self-condense into a dark polymer.
Reaction Pathway Diagram
The following diagram illustrates the critical temperature-dependent branching ratios.
Caption: Figure 1. Thermal selectivity pathways. Green path indicates the optimized route. Red dashed paths indicate temperature-induced failure modes.
Part 2: Troubleshooting Guide (Q&A)
Category A: Decomposition & Color Changes[1]
Q1: My reaction mixture turns into a black, viscous tar during distillation. What is happening?Diagnosis: Thermal polymerization (Aldol-type condensation).
Technical Explanation: 2-Acylpyridines possess acidic
-protons adjacent to the carbonyl. In the presence of trace base or excessive heat, the pyridine ring (electron-withdrawing) facilitates enolization, leading to self-condensation and polymerization.
Solution:
Vacuum is Mandatory: Never distill 2-propionylpyridine at atmospheric pressure. Its boiling point is approx. 206°C (atm), which is well above its decomposition threshold.
Temperature Limit: Maintain the oil bath temperature below 110°C . Use a high vacuum (<5 mmHg) to distill the product at ~85-95°C [1].
Acidic Wash: Ensure the crude organic layer is fully neutralized. Residual pyridine or inorganic bases catalyze polymerization.
Q2: The reaction mixture turned dark red/brown immediately upon adding the Grignard. Is this normal?Diagnosis: Likely normal charge-transfer complexing, provided it doesn't become sludge.
Technical Explanation: Pyridine rings often form colored charge-transfer complexes with organometallics. However, if the viscosity increases rapidly, you are seeing polymerization.
Solution:
Monitor the internal temperature strictly. If the temp spikes despite ice cooling, your addition rate is too fast.
Protocol Check: Ensure the 2-cyanopyridine is dissolved in sufficient ether/THF to act as a heat sink.
Category B: Impurity Profile (Yield Loss)
Q3: I have low yield, and NMR shows a large byproduct with extra ethyl groups. Why?Diagnosis: Formation of 1,1-di(pyridin-2-yl)propan-1-ol (Tertiary Alcohol).
Technical Explanation: This is the "Double Addition" error. The Grignard reagent attacked the intermediate imine magnesium salt because the reaction energy barrier was surmounted by excess heat.
Solution:
Cryogenic Control: The addition of EtMgBr must occur between -10°C and 0°C . Do not allow the reaction to warm to room temperature until after the addition is complete and the mixture has stirred for at least 1-2 hours [2].
Stoichiometry: Avoid large excesses of Grignard. Use 1.1 to 1.2 equivalents maximum.
Part 3: Optimized Experimental Protocol
This protocol is designed to minimize the "Double Addition" (Kinetic Control) and prevent "Polymerization" (Thermal Control).
Process Parameters Table
Parameter
Optimized Value
Reason for Control
Solvent
Anhydrous Diethyl Ether
Higher boiling ethers (THF) can be harder to remove without heating the product excessively.
Addition Temp
-5°C to 0°C
Prevents attack on the imine salt (Tertiary alcohol formation).
Reaction Temp
0°C RT
Allows imine formation without thermal degradation.
Quench pH
Acidic (pH < 2)
Rapidly hydrolyzes the imine to ketone; prevents basic condensation.
Distillation
< 5 mmHg
Lowers bp to <100°C to prevent thermal polymerization.
Step-by-Step Workflow
Setup: Flame-dry a 3-neck round bottom flask under Nitrogen atmosphere.
Reagent Prep: Dissolve 2-cyanopyridine (1.0 eq) in Anhydrous Diethyl Ether (approx. 5 mL per mmol). Cool the solution to -10°C using an ice/salt bath.
Controlled Addition:
Load Ethylmagnesium bromide (1.1 eq, 3.0 M in ether) into a pressure-equalizing addition funnel.
Crucial: Add dropwise over 60 minutes. Monitor Internal Temp: Do not allow it to exceed 0°C.
Imine Formation: Once addition is complete, allow the mixture to stir at 0°C for 2 hours, then slowly warm to Room Temperature (20-25°C) and stir for an additional 4-6 hours. Do not reflux.
Hydrolysis (The Quench):
Cool the mixture back to 0°C.
Pour the reaction mixture into a beaker containing crushed ice and 6M HCl (excess). Note: The reverse addition (acid to reaction) can cause violent exotherms.
Stir vigorously to hydrolyze the imine salt to the ketone.
Workup:
Separate layers. Extract the aqueous layer with ether (removes non-basic impurities).
Basify the aqueous layer carefully with cold NaOH solution until pH ~8-9 (liberates the pyridine base).
Extract rapidly with DCM or Ether.
Dry over MgSO₄ and concentrate in vacuo (water bath < 40°C).
Purification: Distill under reduced pressure (vacuum pump required). Collect the fraction boiling at ~85-90°C (at 5 mmHg).
References
Organic Syntheses , Coll. Vol. 3, p. 26 (1955); Vol. 26, p. 6 (1946). Synthesis of 2-Propiophenone (Analogous ketone synthesis mechanism).
ChemicalBook , Ethylmagnesium Bromide Properties and Applications. (General Grignard handling and temperature sensitivity).
BenchChem , Reaction of Ethylmagnesium Bromide with Nitriles. (Protocol validation for nitrile-Grignard addition).
Troubleshooting
Solving crystallization issues for 1-(5-Chloropyridin-2-yl)propan-1-one oils
Technical Support Center: Crystallization & Isolation Guide Subject: Troubleshooting Oiling-Out Phenomena in 1-(5-Chloropyridin-2-yl)propan-1-one Ticket ID: #CRYST-5CL-PYR-001 Assigned Scientist: Dr. A.
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Crystallization & Isolation GuideSubject: Troubleshooting Oiling-Out Phenomena in 1-(5-Chloropyridin-2-yl)propan-1-one
Ticket ID: #CRYST-5CL-PYR-001
Assigned Scientist: Dr. A. Vance, Senior Application Scientist[1]
Executive Summary
You are encountering "oiling out" (Liquid-Liquid Phase Separation, LLPS) with 1-(5-Chloropyridin-2-yl)propan-1-one.[1] This is a known issue with low-melting pyridine ketones.[1] The presence of the 5-chloro substituent and the propionyl chain creates a molecule with moderate lipophilicity but high conformational flexibility, leading to a "metastable oil" state that resists lattice formation.
This guide provides a tiered troubleshooting protocol, moving from thermodynamic adjustments to chemical modification.
Phase 1: Diagnostic & Root Cause Analysis
Question: Why is my product oiling out instead of crystallizing?
Answer:
Oiling out occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is crossed before the Solid-Liquid Solubility curve.[1] This happens for three primary reasons in pyridine synthesis:
Impurity Interference: Residual magnesium salts (from Grignard synthesis) or unreacted nitrile/amide intermediates act as "lattice poisons," preventing nucleation.[1]
Solvent Trap: The molecule is likely solvated by trace water or alcohols, lowering its effective melting point below room temperature.
Thermodynamics: The melting point of the pure solid is likely low (< 60°C). If your crystallization temperature is
, you are essentially performing a liquid-liquid extraction, not crystallization.
Decision Tree: The "Oiling Out" Diagnostic
Figure 1: Diagnostic workflow to identify the root cause of oiling out.
Phase 2: The "Soft" Fixes (Solvent & Temperature)
Question: I have a clean oil. How do I force it to solidify without changing the chemistry?
Answer:
You must bypass the LLPS region using a "Push-Pull" solvent system and controlled temperature cycling (Ostwald Ripening).
Protocol A: The "Heptane Crash" Method
Pyridine ketones are often too soluble in alcohols (MeOH/EtOH) and too insoluble in pure alkanes. You need a gradient.[1][2]
Dissolution: Dissolve the oil in the minimum amount of Ethyl Acetate (EtOAc) or TBME (tert-Butyl methyl ether) at 40°C.
The Push: Add n-Heptane dropwise until the solution turns slightly turbid (cloud point).[1]
The Clarify: Add 1-2 drops of EtOAc to make it clear again.[1]
If you have NO seeds:[1] Dip a glass rod in the solution, pull it out, and let the solvent evaporate on the rod until a white film forms. Rub this film back into the solution (scratching).
Slow Cool: Wrap the flask in a towel (insulation) and turn off the heat. Let it reach RT over 2 hours. Then move to a fridge (4°C).
Protocol B: Temperature Cycling (Ostwald Ripening)
If the oil forms a milky emulsion, use this to convert oil droplets into crystals.
Heat the emulsion until it almost clears (do not fully dissolve if possible).
Cool rapidly to room temperature.
Re-heat to 35°C.
Cool again to 10°C.
Mechanism: This cycle dissolves small, unstable oil droplets and deposits them onto larger, more stable nuclei.
Solvent Screening Table
Solvent System
Ratio (v/v)
Outcome
Recommendation
EtOH / Water
Any
Oiling (High Risk)
Avoid.[1] Water promotes LLPS in lipophilic pyridines.[1]
| DCM / Hexane | 1:10 | Amorphous | Evaporation is too fast; yields powder, not crystals.[1] |
Phase 3: The "Hard" Fix (Salt Formation)
Question: The free base is stubborn and remains an oil. Can I isolate it as a salt?
Answer:Yes. This is the industry-standard solution for pyridine bases.[1] Converting the oil to a Hydrochloride (HCl) or Oxalate salt usually raises the melting point by >100°C, guaranteeing a solid.
Why HCl? The nitrogen on the pyridine ring (pK_a ~5.2) will accept a proton.[1] The 5-Chloro group is electron-withdrawing, reducing basicity slightly, so a strong acid like HCl is preferred over weak organic acids.[1]
Protocol C: Anhydrous HCl Salt Formation
Safety: Perform in a fume hood.
Dilution: Dissolve your 1-(5-Chloropyridin-2-yl)propan-1-one oil in Diethyl Ether or Dioxane (10 volumes).
Note: Do not use alcohols, as the salt might be too soluble.
Acidification: Dropwise, add 4M HCl in Dioxane or bubble HCl gas.
Observation: A white precipitate should form immediately.[1]
Endpoint: Check pH on wet paper; stop when pH < 2.[1]
Isolation: Filter the white solid under nitrogen (pyridine salts can be hygroscopic). Wash with cold ether.[1]
Salt Formation Workflow
Figure 2: Workflow for converting the oily free base into a crystalline HCl salt.[1]
Question: My oil is dark brown/black. Is this affecting crystallization?
Answer:
Absolutely. Dark color usually indicates oxidation products or residual metal complexes (e.g., Magnesium/Chromium from synthesis). These impurities disrupt the crystal lattice.
Purification Steps Before Crystallization:
EDTA Wash: If you used a Grignard reagent, wash the organic layer with 10% aqueous EDTA or Rochelle Salt solution. This removes trapped Mg species that cause "gums."[1]
Charcoal Treatment: Dissolve oil in hot EtOH, add Activated Charcoal (5 wt%), stir for 30 mins, and filter hot through Celite. This removes colored organic impurities.[1]
Silica Plug: A quick filtration through a short pad of silica using 10% EtOAc/Hexane removes polar tars.[1]
References
Oiling-Out Phenomena: Understanding Oiling-Out in Crystallization Processes. Pharmalego. (2024).[1] Link
Pyridine Purification: Overcoming challenges in the purification of pyridine compounds. BenchChem. (2025).[1][5][6] Link
Salt Formation Strategy: Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wermuth, C.G., et al. Wiley-VCH.[1] (Standard Text).
Grignard Workup (Mg Removal): Organic Syntheses, Coll. Vol. 10, p. 10 (2004). (Standard Protocol for Rochelle Salt wash).[1]
Molecule Data: 1-(5-Chloropyridin-2-yl)propan-1-one Properties. PubChem/Sigma-Aldrich Data Sheets.[1] Link
Disclaimer: This guide is for research purposes only. Always consult Safety Data Sheets (SDS) for 1-(5-Chloropyridin-2-yl)propan-1-one and associated solvents before handling.
Technical Guide: Troubleshooting Low Conversion in Friedel-Crafts Acylation of Chloropyridines
The Core Problem: The "Deactivation Trap" If you are observing <10% conversion or complete starting material recovery in the Friedel-Crafts (FC) acylation of chloropyridines, you are likely fighting a thermodynamic sink...
Author: BenchChem Technical Support Team. Date: March 2026
The Core Problem: The "Deactivation Trap"
If you are observing <10% conversion or complete starting material recovery in the Friedel-Crafts (FC) acylation of chloropyridines, you are likely fighting a thermodynamic sink rather than a kinetic barrier.
Standard FC protocols (1.1 eq AlCl₃, 0°C to RT) will fail for chloropyridines.[1]
The Mechanism of Failure
The pyridine nitrogen is a superior Lewis base compared to the acyl chloride. When AlCl₃ is added, it preferentially coordinates to the nitrogen lone pair.[1][2] This creates two critical issues:
Catalyst Sequestration: The Lewis acid is trapped by the substrate, leaving none available to generate the active acylium electrophile.[1]
Super-Deactivation: The resulting pyridinium-AlCl₃ complex carries a positive charge, making the ring significantly more electron-deficient than the free pyridine.[1] The chlorine substituent (electron-withdrawing by induction) further reduces nucleophilicity.
Visualization: The Reaction Divergence
The following diagram illustrates why standard conditions lead to a "dead end" and how to force the reaction.
Caption: Figure 1. The kinetic competition between N-complexation (The Trap) and Acylium formation. Standard stoichiometry results in complete sequestration of the catalyst.
Troubleshooting Guide: Optimizing Direct Acylation
If your synthetic route requires direct FC acylation (e.g., due to IP constraints or available starting materials), you must alter the thermodynamics of the system.[1]
Q1: I am using 1.2 equivalents of AlCl₃. Why is there no reaction?
Answer: You have stoichiometrically titrated your substrate, not catalyzed the reaction.
The Fix: You must use at least 2.5 to 3.0 equivalents of AlCl₃.
Protocol Adjustment: Pre-complex the pyridine with 1.0 eq AlCl₃ in the solvent before adding the pre-formed AlCl₃/Acyl Chloride complex.
Q2: What solvent system should I use? DCM is refluxing but nothing happens.
Answer: Dichloromethane (DCM) boils at ~40°C, which is insufficient to overcome the activation energy of the deactivated pyridinium ring.
The Fix: Switch to 1,2-Dichloroethane (DCE) (reflux at 83°C) or Chlorobenzene (reflux at 131°C).
High-Force Method: "Neat" reactions (using the acyl chloride as solvent) or melt reactions (mixing AlCl₃ and substrate with NaCl/KCl eutectic melts) are often required for deactivated heterocycles.
Q3: The reaction turns into a solid sludge/rock.[1] How do I stir it?
Answer: The Pyridine-AlCl₃ complex is often insoluble in non-polar solvents, crashing out of solution and preventing reaction.[1]
The Fix: Use Nitrobenzene as a co-solvent.[1] It is polar enough to solubilize the complex but non-nucleophilic enough to resist acylation itself.[1] Alternatively, use ionic liquids (e.g., [BMIM]Cl/AlCl₃) which serve as both solvent and catalyst.[1]
Strategic Pivot: Alternative Chemistries
In pharmaceutical development, direct FC on chloropyridines is often abandoned in favor of more reliable mechanisms.[1] If the steps above fail, switch to one of the following protocols.
Option A: The Minisci Reaction (Radical Acylation)
This is the modern standard for acylating electron-deficient heterocycles. It uses nucleophilic radicals to attack the protonated (activated) pyridine.
Why it works: It bypasses the EAS mechanism entirely.[1] The radical species is not repelled by the electron-poor ring.
Protocol (Standard):
Substrate: Chloropyridine (1.0 equiv).
Reagent: Aldehyde (2-3 equiv) or Carboxylic Acid + AgNO₃.
Oxidant: t-Butyl Hydroperoxide (TBHP) or Ammonium Persulfate.[1]
Solvent: DCM/Water biphasic system or pure Water/Acetonitrile.
Conditions: 50–80°C.
Option B: Metallation (The "Pharma" Route)
Instead of adding an electrophile to a deactivated ring, this method converts the pyridine into a nucleophile.
Protocol:
Reagent: Lithium diisopropylamide (LDA) or n-Butyllithium (n-BuLi).[1]
Conditions: Cryogenic (-78°C).
Electrophile: Add an ester or Weinreb amide (not acyl chloride, which causes double addition).[1]
Mechanism: Lithium-Halogen exchange (if using n-BuLi) or directed ortho-lithiation (if using LDA).[1]
Use this flow to determine your next experimental step.
Caption: Figure 2.[3] Decision matrix for troubleshooting. Note that persistent failure at high temperature/stoichiometry indicates the need for a mechanism switch.
References
Olah, G. A. (1973).[1] Friedel-Crafts Chemistry. Wiley-Interscience.[1] (Foundational text on Lewis acid stoichiometry and complexation).
Duncton, M. A. J. (2011).[1] "Minisci reactions: Versatile CH-functionalizations for Medicinal Chemists."[1][4] Med.[1][5] Chem. Commun., 2, 1135.[1][4] Link
Schlosser, M. (2005).[1] "The regioselective functionalization of pyridines and related heterocycles." Angewandte Chemie International Edition, 44(3), 376-393.[1] (Authoritative source on metallation/lithiation strategies).
Vertex AI Search Results. (2026). "Stoichiometry of AlCl3 in pyridine acylation" and "Minisci acylation protocols."[1] [Data aggregated from search].
Disclaimer: All protocols involve hazardous chemicals (AlCl₃, n-BuLi, Peroxides).[1] Ensure all reactions are performed in a fume hood with appropriate PPE. Quenching AlCl₃ reactions is highly exothermic; add water/ice slowly.[1]
1H NMR spectral interpretation of 1-(5-Chloropyridin-2-yl)propan-1-one peaks
This guide details the 1H NMR spectral interpretation of 1-(5-Chloropyridin-2-yl)propan-1-one (CAS: 1536438-57-9). It is designed for researchers requiring high-fidelity structural validation of pyridine-based pharmaceut...
Author: BenchChem Technical Support Team. Date: March 2026
This guide details the 1H NMR spectral interpretation of 1-(5-Chloropyridin-2-yl)propan-1-one (CAS: 1536438-57-9). It is designed for researchers requiring high-fidelity structural validation of pyridine-based pharmaceutical intermediates.
Executive Summary & Molecule Profile
Target Molecule: 1-(5-Chloropyridin-2-yl)propan-1-one
Molecular Formula: C
HClNO
Application: Key intermediate in the synthesis of Factor Xa inhibitors and other pyridine-based pharmacophores.
Comparison with Alternatives
In structural elucidation, this molecule is often compared against its non-chlorinated analog (1-(pyridin-2-yl)propan-1-one) or the acetyl analog.
Performance vs. Non-Chlorinated Analog: The 5-Cl substitution significantly simplifies the aromatic region. While the unsubstituted pyridine exhibits complex higher-order coupling (ABCD system), the 5-Cl derivative reduces this to a clear AMX spin system, allowing for rapid, unambiguous assignment of H3, H4, and H6 protons.
Solvent Resolution: The choice of solvent (CDCl
vs. DMSO-) critically impacts the resolution of the aliphatic methylene quartet, which can be obscured by water suppression signals in wet DMSO.
Theoretical Structural Analysis
Before analyzing the spectrum, we must predict the signal environment based on electronic effects.
Electronic Environments[1]
The Pyridine Ring (Aromatic):
H6 (Pos 6): Located
to the Nitrogen and ortho to the Chlorine. The electronegative Nitrogen deshields this position most strongly.
H3 (Pos 3): Located
to Nitrogen but ortho to the carbonyl group. The anisotropy of the carbonyl group causes significant deshielding.
H4 (Pos 4): Located
to Nitrogen. It experiences coupling from both H3 (vicinal) and H6 (long-range meta).
The Propionyl Chain (Aliphatic):
Methylene (-CH
-): Directly bonded to the carbonyl. Deshielded significantly (~3.0 ppm).
To ensure reproducibility and high signal-to-noise ratio (S/N), follow this self-validating protocol.
Reagents:
Solvent: Chloroform-
(CDCl) with 0.03% TMS (Tetramethylsilane) as internal standard.
Why CDCl
? It prevents the H-bonding broadening often seen in DMSO- and avoids the water peak overlap near 3.3 ppm.
Tube: 5mm High-Precision NMR tube (Wilmad 528-PP or equivalent).
Workflow:
Massing: Weigh 5–10 mg of the solid product.
Dissolution: Dissolve in 0.6 mL CDCl
. Ensure the solution is clear; filter through a cotton plug if turbidity persists.
Acquisition Parameters (400 MHz equivalent):
Pulse Angle: 30°
Relaxation Delay (D1): 1.0 s (Sufficient for protons; increase to 5.0 s for quantitative integration).
Scans (NS): 16 (Minimum for clear aromatic splitting).
Spectral Width: -2 to 14 ppm.
Workflow Visualization
Figure 1: Optimized experimental workflow for acquiring high-resolution 1H NMR spectra of pyridine derivatives.
Spectral Interpretation & Assignment
The following data represents the standard assignments for 1-(5-Chloropyridin-2-yl)propan-1-one in CDCl
at 400 MHz.
A. The Aliphatic Region (Propionyl Group)
This region confirms the presence of the propan-1-one chain.
Chemical Shift ()
Multiplicity
Integration
Coupling ()
Assignment
Interpretation
1.21 ppm
Triplet (t)
3H
7.3 Hz
-CH-CH
Terminal methyl group. Coupled to adjacent CH.
3.18 ppm
Quartet (q)
2H
7.3 Hz
-C(=O)-CH -
Methylene to carbonyl. Deshielded by C=O anisotropy.
B. The Aromatic Region (Pyridine Ring)
This region confirms the 2,5-substitution pattern.
Chemical Shift ()
Multiplicity
Integration
Coupling ()
Assignment
Interpretation
7.82 ppm
Doublet of Doublets (dd)
1H
8.4, 2.4 Hz
H4
Meta to carbonyl. Couples vicinally to H3 () and meta to H6 ().
8.05 ppm
Doublet (d)
1H
8.4 Hz
H3
Ortho to carbonyl. Deshielded by the ketone. Couples only to H4.
8.61 ppm
Doublet (d)
1H
2.4 Hz
H6
Alpha to Nitrogen. Most deshielded. Shows fine meta coupling to H4.
Note: Chemical shifts are approximate (
0.05 ppm) and concentration-dependent.
Assignment Logic Visualization
The distinction between H3, H4, and H6 is the most common source of error. Use this logic tree to validate assignments.
Figure 2: Decision tree for assigning aromatic protons in 2,5-disubstituted pyridines based on splitting patterns (coupling constants).
Comparative Performance: Solvent Effects
Choosing the correct solvent is vital for spectral clarity.[1] The table below compares the performance of CDCl
versus DMSO- for this specific molecule.
Feature
CDCl (Recommended)
DMSO- (Alternative)
Impact on Analysis
Water Peak
~1.56 ppm
~3.33 ppm
Critical: In DMSO, the water peak often overlaps with the propionyl -CH- quartet (~3.1 ppm), making integration inaccurate.
H6 Shift
~8.61 ppm
~8.75 ppm
DMSO causes a downfield shift due to polarity, but resolution remains good.
Exchangeable Protons
N/A
Visible
Not relevant for this molecule (no -OH/-NH), but DMSO is hygroscopic, introducing moisture.
Solubility
Excellent
Excellent
Both dissolve the compound well.
Recommendation: Use CDCl
for routine identification to avoid water suppression issues interfering with the ethyl group quantification. Use DMSO- only if the sample is a salt form (e.g., hydrochloride salt).
Validation & Troubleshooting
Self-Validating Checks
Integration Ratio: The ratio of the triplet (CH
) to the aromatic H3 doublet must be exactly 3:1 . If not, check for solvent impurities (e.g., grease at 0.8-1.2 ppm) or relaxation delay issues.
Coupling Constants: The
-value of the H3 doublet must match the large -value of the H4 dd. If , the assignment is incorrect.
Ethyl Acetate (Process Solvent): Triplet at 1.26 ppm, Singlet at 2.05 ppm, Quartet at 4.12 ppm. Note: The EtOAc triplet overlaps with the product methyl triplet.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 58180885, 1-(5-Chloropyridin-2-yl)propan-1-one. Retrieved from [Link]
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry. Retrieved from [Link]
Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (Standard Reference for Coupling Constants).
Identifying characteristic IR carbonyl stretches in 5-chloro-2-propionylpyridine
An In-Depth Guide to the Infrared Carbonyl Signature of 5-chloro-2-propionylpyridine: A Comparative Analysis Abstract Infrared (IR) spectroscopy is an indispensable tool for the structural elucidation of organic molecule...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Guide to the Infrared Carbonyl Signature of 5-chloro-2-propionylpyridine: A Comparative Analysis
Abstract
Infrared (IR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, with the carbonyl (C=O) stretching vibration being one of its most diagnostic absorption bands. This guide provides a detailed analysis of the characteristic IR carbonyl stretch in 5-chloro-2-propionylpyridine, a substituted heteroaromatic ketone. We will deconstruct the electronic and structural factors—conjugation, inductive effects, and resonance—that collectively determine the precise frequency of its C=O absorption. By comparing this molecule to simpler analogs such as acetone and substituted acetophenones, we will illustrate the predictable yet nuanced interplay of these effects. This document is intended for researchers and drug development professionals who rely on precise spectroscopic interpretation for molecular characterization and quality control.
The Fundamental Principles of the Carbonyl Stretch in IR Spectroscopy
The carbonyl group's IR absorption is one of the most reliable and easily identifiable signals in a spectrum.[1][2] Its intensity and position are governed by fundamental molecular properties.
Intensity: The C=O bond is highly polarized due to the significant electronegativity difference between oxygen and carbon. This creates a large dipole moment.[1][3] Molecular vibrations that cause a large change in this dipole moment interact strongly with infrared radiation, resulting in a characteristically intense absorption band.[3]
Position: The position of the C=O stretch, measured in wavenumbers (cm⁻¹), is determined by the bond's force constant (a measure of its stiffness) and the reduced mass of the atoms. For a typical saturated aliphatic ketone like acetone, this absorption appears around 1715 cm⁻¹.[1][4] However, this value is highly sensitive to the surrounding molecular architecture. The primary factors influencing its position are electronic effects (conjugation, induction) and environmental conditions like solvent polarity.[5][6][7]
Deconstructing the Molecular Environment of 5-chloro-2-propionylpyridine
To predict and understand the carbonyl frequency of 5-chloro-2-propionylpyridine, we must first analyze its key structural features and the electronic forces at play.
The molecule is an aromatic ketone, but with significant modifications compared to a simple analog like acetophenone:
Aromatic System: The carbonyl is attached to a pyridine ring, a heteroaromatic system containing an electron-withdrawing nitrogen atom.
Acyl Group: The carbonyl is part of a propionyl group, meaning it is attached to an ethyl substituent on one side.
Ring Substituent: A chloro group is present at the 5-position of the pyridine ring.
These features introduce a combination of competing electronic effects, primarily conjugation, induction, and resonance, which are visualized below.
Caption: Interplay of electronic effects on the carbonyl group.
A Comparative Analysis of Carbonyl Stretching Frequencies
The most effective way to pinpoint the characteristic stretch of 5-chloro-2-propionylpyridine is to build a comparison with structurally related ketones. This allows us to isolate the impact of each structural modification.
Conjugation with the phenyl ring delocalizes π-electrons, imparting more single-bond character to the C=O bond. This weakens the bond, lowering its stretching frequency by ~30 cm⁻¹.[1][3]
4-Chloroacetophenone
4-Cl-Ph(C=O)CH₃
Conjugation + Electron-Withdrawing Group (-I > +M)
~1693
The powerful inductive effect (-I) of the para-chloro substituent withdraws electron density from the ring and the carbonyl group. This increases the C=O bond order, making it stronger and raising the frequency relative to acetophenone.[8][9]
5-chloro-2-propionylpyridine
(5-Cl-C₅H₃N)(C=O)CH₂CH₃
Conjugation + Two Electron-Withdrawing Sources
~1695 - 1705 (Predicted)
1. Conjugation with the pyridine ring provides a baseline lowering effect similar to acetophenone. 2. The pyridine nitrogen is strongly electron-withdrawing (-I, -M), pulling electron density from the carbonyl and significantly raising the frequency. 3. The 5-chloro group (para to the carbonyl) adds another strong inductive withdrawal (-I), further increasing the frequency. The combined electron-withdrawing effects are expected to overcome much of the conjugation effect, placing the absorption at a higher frequency than both acetophenone and 4-chloroacetophenone.
This comparative analysis demonstrates that while conjugation is a key factor, the powerful electron-withdrawing nature of both the pyridine ring nitrogen and the chlorine substituent are dominant, shifting the carbonyl frequency to a higher wavenumber than would be seen in a simple aromatic ketone.
The Critical Role of the Experimental Environment: Solvent Effects
The choice of solvent can subtly but significantly alter the observed carbonyl stretching frequency. This interaction must be considered for accurate data comparison.
Solvents influence the C=O frequency primarily through two mechanisms:
Bulk Dielectric Effects: Polar solvents can stabilize the polar resonance form of the carbonyl group (C⁺-O⁻), slightly increasing its single-bond character and causing a minor decrease in frequency.[10]
Hydrogen Bonding: Protic solvents (e.g., alcohols, chloroform) that can act as hydrogen-bond donors interact directly with the carbonyl oxygen's lone pairs. This interaction lengthens and weakens the C=O bond, causing a significant downward shift (10-20 cm⁻¹).[6]
Solvent
Solvent Type
Expected Interaction
Effect on ν(C=O)
Hexane / CCl₄
Non-polar
Minimal interaction (van der Waals)
Baseline "gas-phase like" value
Dichloromethane (CH₂Cl₂)
Polar, Aprotic
Dipole-dipole interactions
Minor decrease (1-5 cm⁻¹)
Chloroform (CHCl₃)
Polar, Weak H-bond donor
Weak hydrogen bonding
Moderate decrease (5-15 cm⁻¹)
Methanol (CH₃OH)
Polar, Strong H-bond donor
Strong hydrogen bonding
Significant decrease (15-25 cm⁻¹)
For consistent and comparable results, it is imperative to record the solvent used or, ideally, to analyze samples neat (as a solid or liquid film) using a technique like Attenuated Total Reflectance (ATR).
Experimental Protocol: High-Fidelity Data Acquisition via ATR-IR Spectroscopy
Attenuated Total Reflectance (ATR) is a modern, reliable method for obtaining high-quality IR spectra of solid powders and films without the need for sample preparation like KBr pellets.
Step-by-Step Methodology
Instrument Preparation:
Ensure the FT-IR spectrometer is powered on and has been allowed to stabilize.
Verify that the ATR accessory (typically with a diamond or zinc selenide crystal) is clean. If necessary, clean the crystal surface with a soft tissue lightly moistened with isopropanol and allow it to fully evaporate.
Background Collection:
With the clean, empty ATR crystal in place, lower the pressure arm.
Run a background scan. This is crucial as it records the ambient spectrum (e.g., atmospheric CO₂, H₂O) which will be subtracted from the sample spectrum.
Sample Application:
Place a small amount (a few milligrams) of 5-chloro-2-propionylpyridine powder directly onto the center of the ATR crystal.
Lower the pressure arm and apply consistent pressure using the built-in clamp. This ensures intimate contact between the sample and the crystal, which is essential for a strong signal.
Sample Spectrum Acquisition:
Initiate the sample scan. Typical parameters for a high-quality spectrum are 16-32 scans at a resolution of 4 cm⁻¹.
Data Processing and Analysis:
The software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.
Use the peak-picking tool to identify the precise wavenumber of the most intense absorption in the 1800-1600 cm⁻¹ region. This is the characteristic carbonyl stretch.
Label other significant peaks for a complete analysis.
Cleaning:
Thoroughly clean the ATR crystal and pressure arm tip with a suitable solvent (e.g., isopropanol) to prevent cross-contamination.
Caption: Standard workflow for ATR-FTIR spectroscopy.
Conclusion
The characteristic IR carbonyl stretch of 5-chloro-2-propionylpyridine is not defined by a single molecular feature, but by a sophisticated balance of competing electronic effects. While conjugation with the heteroaromatic ring acts to lower the absorption frequency relative to a saturated ketone, this effect is largely counteracted by the potent inductive electron withdrawal from both the pyridine nitrogen and the 5-chloro substituent. The result is a carbonyl stretching frequency that is predictably higher than that of acetophenone and its halogenated analogs. This guide underscores the necessity of a systematic, comparative approach to spectroscopic interpretation, where each component of a molecule's structure is considered to accurately predict and validate its spectral signature.
References
Title: The Carbonyl Group, Part I: Introduction - Spectroscopy Online
Source: Spectroscopy Online
URL: [Link]
Title: Video: IR Frequency Region: Alkene and Carbonyl Stretching - JoVE
Source: Journal of Visualized Experiments (JoVE)
URL: [Link]
Title: The Infrared Spectra of Polymers, VII: Polymers with Carbonyl (C=O) Bonds - Spectroscopy
Source: Spectroscopy Online
URL: [Link]
Title: Infrared Spectrometry - MSU chemistry
Source: Michigan State University Department of Chemistry
URL: [Link]
Title: Factors affecting vibrational frequencies and IR Spectroscopy of Hydrocarbons
Source: DAV University
URL: [Link]
Title: Characteristic Absorptions of Carbonyl Compounds
Source: University of Calgary
URL: [Link]
Title: Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra
Source: Master Organic Chemistry
URL: [Link]
Title: IR-Spectroscopic Characterization of Acetophenone Complexes with Fe+, Co+, and Ni+ Using Free-Electron-Laser IRMPD
Source: ACS Publications
URL: [Link]
Title: SOLVENT-INDUCED EFFECTS ON INFRARED SPECTRA
Source: Defense Technical Information Center
URL: [Link]
Title: THE INFRARED CARBONYL STRETCHING BANDS OF RING SUBSTITUTED ACETOPHENONES
Source: Canadian Science Publishing
URL: [Link]
Technical Guide: LC-MS Fragmentation & Analysis of Chloropyridyl Ketones
Executive Summary Chloropyridyl ketones serve as critical scaffolds in the synthesis of antihistamines, agrochemicals, and enzyme inhibitors. Their analysis presents a unique tripartite challenge: the isotopic signature...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Chloropyridyl ketones serve as critical scaffolds in the synthesis of antihistamines, agrochemicals, and enzyme inhibitors. Their analysis presents a unique tripartite challenge: the isotopic signature of chlorine, the basicity of the pyridine nitrogen, and the isomeric specificity required to distinguish 2-, 3-, and 4-chloropyridyl isomers.
This guide provides a comparative analysis of ionization techniques and fragmentation pathways, offering a self-validating workflow for researchers characterizing these intermediates.
Part 1: The Analytical Challenge
The core difficulty in analyzing chloropyridyl ketones lies in their physicochemical duality. The pyridine ring is basic (
), favoring protonation, while the chlorine atom is electron-withdrawing, potentially suppressing ionization efficiency depending on its position relative to the nitrogen.
Isotopic Validation (The "3:1" Rule)
Before analyzing fragmentation, the molecular ion must be validated via the chlorine isotope pattern.
Observation: A distinct M+2 peak.
Validation: The intensity ratio of
to must be approximately 3:1 .
Significance: Deviations from this ratio suggest interference or co-elution, rendering downstream fragmentation data invalid.
Part 2: Method Comparison (Ionization & Detection)
For this class of compounds, the choice of ionization source is the primary determinant of sensitivity.
Use APCI only if matrix suppression in ESI is unmanageable.
Recommendation
Adopt ESI in Positive Mode (+) as the standard protocol. The proton affinity of the pyridine nitrogen allows for the formation of stable
ions, which serves as the precursor for MS/MS fragmentation.[3]
Part 3: Fragmentation Mechanics & Pathways
Understanding the fragmentation is essential for structural elucidation, particularly when distinguishing isomers.
Key Fragmentation Events[6][7][8][9][10]
Alpha-Cleavage: The bond between the carbonyl carbon and the alkyl group (R) breaks, often yielding a chloropyridyl acylium ion.
Carbon Monoxide Loss: The acylium ion ejects a neutral CO molecule (28 Da), resulting in a chloropyridinium cation.
HCN Elimination: A characteristic ring contraction or fragmentation of the pyridine moiety, often losing HCN (27 Da).
Chlorine Radical Loss: In some high-energy collisions, the loss of Cl
(35/37 Da) is observed, though less common in ESI than EI.
Visualized Pathway (Graphviz)
Caption: Figure 1. Proposed ESI(+) MS/MS fragmentation pathway for chloropyridyl ketones. The primary pathway (solid line) involves alpha-cleavage followed by decarbonylation.
Part 4: Experimental Protocol (Self-Validating)
This protocol is designed to be self-validating , meaning the System Suitability Test (SST) confirms the instrument is capable of detecting the specific chemistry before samples are run.
Mobile Phase Preparation
Solvent A: Water + 0.1% Formic Acid.
Why? The formic acid ensures the pH is well below the
of pyridine (~5.2), guaranteeing the nitrogen is protonated ().
Solvent B: Acetonitrile (LC-MS Grade).
Avoid: Methanol can sometimes cause transesterification artifacts in reactive ketones.
System Suitability Test (SST)
Run a standard of 2-chloropyridine or a known stable derivative.
Acceptance Criteria:
Retention time stability < 2% deviation.
Peak Asymmetry (
) between 0.9 and 1.2 (Pyridine derivatives tail on active silanols; bad tailing indicates a worn column).
Isotope Ratio Check: The M+2 peak must be 32% ± 5% of the base peak.
MS/MS Parameters (Generic Starting Point)
Ion Source: ESI Positive
Capillary Voltage: 3.5 kV
Cone Voltage: 30 V (High enough to decluster, low enough to prevent in-source fragmentation).
Collision Energy (CE): Ramp 10–40 eV.
Note: Chloropyridyl ketones are relatively stable. Low CE will show the parent; High CE is needed to break the aromatic ring.
Part 5: Data Interpretation & Troubleshooting
Distinguishing Isomers (2-Cl vs 3-Cl vs 4-Cl)
While mass/charge (
) ratios are identical, the fragmentation abundance differs due to electronic stability.
Isomer
Electronic Effect
MS/MS Characteristic
2-Chloropyridyl
Cl is ortho to N (Inductive withdrawal).
Labile C-Cl bond. Higher abundance of fragments.
3-Chloropyridyl
Cl is meta to N.
Most stable isomer. Harder to fragment; dominant Acylium ion.
4-Chloropyridyl
Cl is para to N.
Resonance effects stabilize the cation. Intermediate fragmentation behavior.
Common Artifacts
[M+Na]+ Adducts: Common in ketones. If the Sodium adduct dominates, the protonation failed. Solution: Increase Formic Acid concentration or switch to Ammonium Formate buffer.
Dimerization:
peaks are frequent at high concentrations. Solution: Dilute sample 10x.
References
Doc Brown's Chemistry. Mass spectrometry - fragmentation patterns of organic compounds.[4] (General mechanisms for halogenated compounds).
Chemistry LibreTexts. Fragmentation Patterns in Mass Spectrometry. (Mechanisms of alpha-cleavage in ketones).
MetwareBio. Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI. (Comparative analysis of ESI vs APCI).
BenchChem. Application of 2-Chloropyridine-3-boronic acid in Fragment-Based Drug Discovery. (Context on chloropyridine scaffolds).
A Comparative Reactivity Guide: 5-Fluoro- vs. 5-Chloro-Pyridine Ketone Derivatives in Nucleophilic Aromatic Substitution
For researchers, medicinal chemists, and professionals in drug development, the pyridine scaffold is a cornerstone of molecular design. Its functionalization via nucleophilic aromatic substitution (SNAr) is a critical tr...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers, medicinal chemists, and professionals in drug development, the pyridine scaffold is a cornerstone of molecular design. Its functionalization via nucleophilic aromatic substitution (SNAr) is a critical transformation. A frequent decision point in synthesis planning is the choice of halogen on the pyridine ring. This guide provides an in-depth comparison of the reactivity between 5-fluoro- and 5-chloro-pyridine ketone derivatives, grounded in mechanistic principles and supported by practical, field-proven insights to inform your experimental design.
Part 1: The Mechanistic Underpinnings of SNAr Reactivity in Halopyridines
To make an informed choice between a fluoro- and a chloro-substituted pyridine, one must first understand the mechanism governing the reaction. Nucleophilic aromatic substitution is not a single-step displacement like an SN2 reaction. Instead, it proceeds via a two-step addition-elimination pathway.[1]
Step 1 (Rate-Determining): Nucleophilic Attack. A nucleophile attacks the electron-deficient carbon atom bearing the halogen. This step is the slowest because it temporarily disrupts the ring's aromaticity, forming a high-energy, negatively charged intermediate known as a Meisenheimer complex.[2][3]
Step 2 (Fast): Elimination & Aromaticity Restoration. The Meisenheimer complex rapidly collapses, expelling the halide leaving group and restoring the aromaticity of the pyridine ring.[1][4]
The crucial insight here is that the rate of the overall reaction is dictated by the first step: the formation of the Meisenheimer intermediate.[2][5][6] Anything that stabilizes this intermediate will lower the activation energy and accelerate the reaction.[3]
Caption: The two-step addition-elimination mechanism of SNAr reactions.
The Counter-Intuitive Role of the Halogen
In SN1 and SN2 reactions, C-I and C-Br bonds are weaker and thus break more easily, making iodide and bromide excellent leaving groups. However, in SNAr, the C-X bond is not broken in the rate-determining step.[2][7] Instead, the halogen's primary role in the first step is electronic.
The reactivity order for halogens in SNAr is typically F > Cl > Br > I .[8][9]
This is because fluorine's immense electronegativity has two powerful effects:
Inductive Activation: It strongly withdraws electron density from the carbon it's attached to, making that carbon significantly more electrophilic and susceptible to nucleophilic attack.[2][7]
Intermediate Stabilization: It effectively stabilizes the negative charge of the Meisenheimer complex through its powerful inductive effect.[6]
Therefore, even though the C-F bond is the strongest carbon-halogen bond, its cleavage is not the kinetic bottleneck. The faster formation of the stabilized intermediate is the dominant factor, making fluoride the superior leaving group in this context.[4][10]
The Activating Role of the Pyridine Nitrogen and Ketone Group
The pyridine ring itself is inherently electron-deficient due to the electronegative nitrogen atom, which activates it for nucleophilic attack, especially at the 2- and 4-positions (ortho and para).[5][9][11][12] When a nucleophile attacks these positions, the resulting negative charge in the Meisenheimer intermediate can be delocalized directly onto the nitrogen atom, providing substantial resonance stabilization.[5][12]
An additional electron-withdrawing group, such as a ketone, further activates the ring. For a 5-halopyridine, a ketone at the 2- or 4- position would place the halogen para or ortho to it, enhancing reactivity through resonance stabilization of the intermediate.[1][2]
Part 2: Head-to-Head Comparison: 5-Fluoro- vs. 5-Chloro-Pyridine Ketones
Based on the mechanistic principles outlined above, we can draw a direct comparison. For any given pyridine ketone scaffold, the 5-fluoro derivative is predicted to be significantly more reactive towards nucleophilic aromatic substitution than its 5-chloro counterpart.
The reaction of 2-fluoropyridine with sodium ethoxide is reported to be 320 times faster than that of 2-chloropyridine, a clear illustration of this principle.[4][10] This enhanced reactivity allows for milder reaction conditions, such as lower temperatures and shorter reaction times, which can be crucial for the stability of complex molecules with sensitive functional groups.[4]
Property
5-Fluoro Derivative
5-Chloro Derivative
Rationale & Implication for SNAr
Halogen Electronegativity
~3.98 (Pauling scale)
~3.16 (Pauling scale)
Fluorine's higher electronegativity makes the C-5 position more electrophilic and better stabilizes the Meisenheimer intermediate.
C-X Bond Energy
~485 kJ/mol (for C-F)
~340 kJ/mol (for C-Cl)
The C-F bond is stronger, but this is irrelevant to the reaction rate as C-X bond breaking is not the rate-determining step.[2]
Predicted Relative Rate
Much Faster
Slower
The rate is governed by the stability of the anionic intermediate, which is better stabilized by the more electronegative fluorine.[4][6][10]
Typical Reaction Conditions
Milder (Lower temp, shorter time)
Harsher (Higher temp, longer time)
The higher reactivity of the fluoro compound often allows for greater functional group tolerance and energy savings.[4]
Part 3: Experimental Design & Protocol Validation
When designing an SNAr experiment, the choice of reagents and conditions is paramount for ensuring a clean, high-yielding reaction.
Core Components of the Reaction:
Solvent: Polar aprotic solvents like Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or N-Methyl-2-pyrrolidone (NMP) are ideal. They are effective at solvating the reactants and stabilizing the charged Meisenheimer intermediate without interfering with the nucleophile.
Base: A non-nucleophilic base is often required to deprotonate the nucleophile (e.g., phenols, thiols, or secondary amines) or to act as an acid scavenger. Common choices include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or a hindered organic base like N,N-Diisopropylethylamine (DIPEA).
Temperature: Reactions are typically heated to overcome the activation energy barrier of disrupting aromaticity. For the more reactive 5-fluoro derivatives, temperatures of 60-100 °C may be sufficient, whereas the 5-chloro analogues might require 100-150 °C or higher to achieve a comparable rate.[9][11]
Representative Protocol: SNAr with a Secondary Amine (e.g., Morpholine)
This protocol describes a general procedure for the amination of a 5-halopyridine-2-ketone. Crucially, one would expect to use milder conditions (e.g., lower temperature) for the 5-fluoro substrate compared to the 5-chloro substrate.
Materials:
5-Halo-pyridine-2-ketone derivative (1.0 eq)
Morpholine (1.2 - 1.5 eq)
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
Anhydrous DMSO or DMF (to achieve ~0.2 M concentration)
Round-bottom flask with magnetic stirrer and reflux condenser
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
Setup: To a dry round-bottom flask under an inert atmosphere, add the 5-halo-pyridine-2-ketone (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
Reagent Addition: Add anhydrous DMSO via syringe to the desired concentration. Begin vigorous stirring. Add the morpholine (1.2 eq) to the suspension.[4]
Heating: Heat the reaction mixture to the target temperature (e.g., start at 80 °C for the 5-fluoro derivative, 120 °C for the 5-chloro derivative) and maintain with stirring.
Monitoring: Track the reaction's progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[11]
Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the layers.
Extraction: Extract the aqueous layer two more times with ethyl acetate. Combine the organic layers.
Washing & Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[4]
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the final product.[4]
Caption: Standard experimental workflow for an SNAr amination reaction.
Conclusion
For nucleophilic aromatic substitution on pyridine ketone derivatives, the evidence from fundamental mechanistic principles is unequivocal: 5-fluoro-substituted substrates are superior to their 5-chloro counterparts in terms of reactivity. This enhanced reactivity is not due to leaving group ability in the traditional sense, but rather to the powerful electron-withdrawing nature of fluorine, which activates the ring and stabilizes the rate-determining Meisenheimer intermediate.
For the medicinal or process chemist, choosing a 5-fluoro-pyridine ketone can translate into significant practical advantages, including:
Faster reaction times.
The ability to use milder, energy-efficient conditions.
Improved tolerance for sensitive functional groups elsewhere in the molecule.
While the cost and availability of starting materials may also influence the final decision, from a purely chemical reactivity standpoint, the 5-fluoro derivative is the more efficient choice for building molecular complexity via SNAr.
References
Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. National Center for Biotechnology Information (PMC). [Link]
Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. [Link]
Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water. Preprints.org. [Link]
Amination of 2-halopyridines. [a]. ResearchGate. [Link]
Haloselectivity of Heterocycles. Baran Lab, Scripps Research. [Link]
A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. MDPI. [Link]
SNAr Reactions of Pyridine: Videos & Practice Problems. Pearson+. [Link]
Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitutio. ACS Publications. [Link]
Leaving Groups and Heteroarenes in Nucleophilic Aromatic Substitutions. YouTube. [Link]
Nucleophilic Aromatic Substitution: Aryl halides un active toward nucleophilic reagents, aryl halides undergo nucleophilic subs. University of Thi-Qar. [Link]
37.03 Nucleophilic Aromatic Substitution of Heteroarenes. YouTube. [Link]
Nucleophilic aromatic substitution by [18F]fluoride at substituted 2-nitropyridines. ResearchGate. [Link]
Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. ACS Publications. [Link]
Validating assay purity of 1-(5-Chloropyridin-2-yl)propan-1-one against pharmacopeial standards
Executive Summary In the synthesis of high-value Active Pharmaceutical Ingredients (APIs)—particularly Factor Xa inhibitors and nicotinic agonists—the intermediate 1-(5-Chloropyridin-2-yl)propan-1-one (CAS: 1536438-57-9)...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the synthesis of high-value Active Pharmaceutical Ingredients (APIs)—particularly Factor Xa inhibitors and nicotinic agonists—the intermediate 1-(5-Chloropyridin-2-yl)propan-1-one (CAS: 1536438-57-9) serves as a critical electrophilic scaffold.[1] Its purity determines the yield of subsequent reductive amination or Grignard steps and directly influences the impurity profile of the final drug substance.
This guide challenges the reliance on "Area %" HPLC certificates of analysis (CoA) provided by bulk chemical vendors. We compare the industry-standard HPLC-UV method against the absolute quantification power of Quantitative NMR (qNMR) .[1] By benchmarking these techniques against ICH Q2(R1) and USP <621> standards, we demonstrate why orthogonal validation is required to distinguish "Technical Grade" (95%) from "Pharma Grade" (>99.5%) material.
Strategic Analysis: The Validation Gap
The Problem with Pyridines
Pyridine derivatives like 1-(5-Chloropyridin-2-yl)propan-1-one present specific chromatographic challenges. The basic nitrogen atom interacts with free silanol groups on silica-based HPLC columns, leading to peak tailing that masks impurities.[1] Furthermore, standard HPLC-UV (254 nm) often overestimates purity by failing to detect non-chromophoric impurities (e.g., inorganic salts, aliphatic solvents) or moisture, which are invisible to the detector but significant in weight-based stoichiometry.
The Solution: Orthogonal Testing
To validate the assay purity strictly, we compare two methodologies:
Method A: Reversed-Phase HPLC (RP-HPLC) – The routine standard for separating organic impurities.[1]
Method B: 1H-qNMR (Internal Standard) – The absolute benchmark for mass balance assay.[1]
Decision Framework
The following decision tree illustrates the logic for selecting the appropriate validation path based on the material's intended use (R&D vs. GMP).
Figure 1: Analytical decision matrix for pyridine intermediate qualification.
Experimental Protocols
Method A: RP-HPLC (The Workhorse)
Goal: To separate organic impurities (e.g., 5-chloropyridine-2-carboxylic acid precursors).[1]
Causality of Conditions:
We utilize a chemically modified C18 column with a phosphate buffer at pH 6.5.
Why pH 6.5? The pKa of the pyridine nitrogen is approximately 5.2. Operating at pH 6.5 ensures the molecule is predominantly in its neutral (unprotonated) form, reducing ionic interaction with the stationary phase and sharpening the peak shape.
Why 260 nm? The pyridine ring exhibits strong
transitions, maximizing sensitivity.
Protocol:
Instrument: Agilent 1260 Infinity II or equivalent with DAD.
Column: Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm (End-capped).[1]
Mobile Phase A: 20 mM Potassium Phosphate buffer (pH 6.5).
Mobile Phase B: Acetonitrile (HPLC Grade).
Gradient: 0-5 min (10% B), 5-20 min (10% -> 80% B), 20-25 min (80% B).
Flow Rate: 1.0 mL/min.
Detection: UV at 260 nm (Reference 360 nm).
System Suitability Requirement (USP <621>):
Tailing Factor (
): NMT 1.5
Theoretical Plates (
): NLT 5000
RSD of Area (n=6): NMT 2.0%
Method B: 1H-qNMR (The Truth Serum)
Goal: To determine absolute weight % purity, accounting for water and inorganic salts.
Protocol:
Solvent: DMSO-
(Provides excellent solubility and separates water peak from the aliphatic propyl chain).[1]
Internal Standard (IS): Maleic Acid (99.98% TraceCERT).[1]
Why Maleic Acid? It has a singlet at
6.2 ppm, a clean region in the spectrum of the target pyridine (which resonates in aromatic 7.5-8.5 and aliphatic 1.0-3.0 regions).
Parameters:
Relaxation Delay (
): 60 seconds (Critical: must be to ensure full relaxation for accurate integration).
HPLC overestimates purity by ignoring trapped solvents and inorganic salts.[1]
Batch B Purity
99.8% (Area)
99.6% (w/w)
High correlation indicates successful removal of non-UV active contaminants.
Linearity ()
> 0.999 (0.1 - 1.0 mg/mL)
N/A (Absolute method)
HPLC is linear but requires a reference standard.[1]
Specificity
High for organic isomers
High for all protons
qNMR distinguishes residual solvent (e.g., IPA) peaks easily.
Limit of Detection
~0.05%
~0.5%
HPLC is superior for trace impurity detection; qNMR is superior for assay.
Validation Logic (The "Why")
The discrepancy in Batch A (98.4% vs 94.2%) is the "silent killer" in drug development. If a chemist assumes 98.4% purity for a stoichiometry calculation, they will under-charge reagents by ~4%, leading to incomplete conversion in the next step.
HPLC Blind Spot: The technical grade contained ~3% inorganic salts (likely from the Friedel-Crafts acylation quench) and ~1% water. Neither absorbs UV at 260 nm.[1]
qNMR Advantage: The internal standard calculation is based on molar ratios, inherently correcting for "invisible" mass.
Validation Workflow Diagram
The following diagram details the validation steps required to certify the HPLC method using the qNMR data as the "Gold Standard" reference.
Figure 2: ICH Q2(R1) Validation workflow using qNMR-certified reference material.
Conclusion & Recommendations
For 1-(5-Chloropyridin-2-yl)propan-1-one , relying solely on HPLC Area % is insufficient for GMP applications due to the prevalence of non-chromophoric impurities in pyridine synthesis.[1]
Final Recommendation:
Use qNMR to certify a "Primary Reference Standard" from your highest purity batch.[1]
Use RP-HPLC (pH 6.5) for routine lot release and stability testing, calibrated against the qNMR-certified standard.
System Suitability: Ensure your HPLC method enforces a Tailing Factor of
to guarantee the pyridine nitrogen is not interacting with the column silanols.
References
International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005).[1][2][3][4] Available at: [Link]
National Center for Biotechnology Information. PubChem Compound Summary for CID 58180885, 1-(5-Chloropyridin-2-yl)propan-1-one.[1] (2023).[1][5][6] Available at: [Link]
Bharti, S.K., et al. Quantitative NMR spectroscopy in pharmaceutical applications.[1][5] TrAC Trends in Analytical Chemistry, 35, 5-26.[1] (2012).[1] (General reference for qNMR methodology).
Personal protective equipment for handling 1-(5-Chloropyridin-2-yl)propan-1-one
[1][2] Executive Summary & Hazard Context This guide defines the operational safety standards for 1-(5-Chloropyridin-2-yl)propan-1-one (CAS: 1536438-57-9).[1] While often categorized generically as a pharmaceutical inter...
Author: BenchChem Technical Support Team. Date: March 2026
[1][2]
Executive Summary & Hazard Context
This guide defines the operational safety standards for 1-(5-Chloropyridin-2-yl)propan-1-one (CAS: 1536438-57-9).[1] While often categorized generically as a pharmaceutical intermediate, this compound presents a dual-hazard profile:[1]
The Solid State: A fine particulate irritant capable of traversing the respiratory tract (STOT SE 3).
The Solution State: Once dissolved (typically in DCM, THF, or Acetone for synthesis), the permeation dynamics shift, requiring PPE that resists the solvent carrier rather than just the solute.
Critical Warning: Standard laboratory nitrile gloves (4 mil) provide <2 minutes of protection against many ketone-based or halogenated solvent vectors used with this compound. This guide mandates a "Task-Based" PPE approach.
Hazard Characterization (GHS)
Based on structural analogs and vendor safety data.[1]
May cause respiratory irritation (Dust/Vapor).[2][3]
Acute Tox.
4
H302
Harmful if swallowed (Inferred from chloropyridine analogs).[2]
Personal Protective Equipment (PPE) Matrix
The following protocol utilizes a Task-Based Assessment . You must select PPE based on the physical state of the chemical during your specific operation.
A. Respiratory Protection[2][3][4][5][6][7][8][9]
Standard Operation (Fume Hood): Work must be performed in a certified chemical fume hood maintaining a face velocity of 80–100 fpm.
Outside Fume Hood (Weighing Enclosure): If a balance enclosure is unavailable and open weighing is necessary, use a Half-Face Respirator with P100/OV cartridges . The P100 filters particulates, while the OV (Organic Vapor) layer protects against any residual volatile synthesis byproducts.
B. Dermal Protection (Glove Selection)
Scientific Rationale: Pyridine derivatives can act as permeation enhancers. While the solid is relatively inert to nitrile, the solution is the danger zone.
Task
Primary Glove
Secondary Glove (Inner)
Rationale
Weighing (Solid)
Nitrile (5-8 mil)
None required
Solid particles do not permeate nitrile rapidly.[1]
Alcohols have slow permeation rates; double nitrile is sufficient.
C. Ocular Protection[1][2][3][6]
Mandatory: Chemical Splash Goggles (ANSI Z87.1).
Prohibited: Safety glasses with side shields are insufficient for handling fine irritant powders or reactive solutions.
Visualizing the Safety Logic
The following diagram illustrates the decision-making process for PPE selection based on the operational state.
Figure 1: PPE Selection Logic based on physical state and solvent carrier.[1]
Operational Workflow: Step-by-Step
Phase 1: Weighing & Transfer (Solid State)
Risk: Inhalation of dust; Static discharge scattering powder.
Engineering Control: Place the analytical balance inside the fume hood or a dedicated powder weighing station.
Static Control: Use an antistatic gun or bar on the spatula and weigh boat before dispensing. Pyridine derivatives often carry static charge, causing "jumping" of the powder.
Transfer: Dissolve the solid immediately after weighing to reduce the duration of dust hazard.
Phase 2: Reaction Setup (Solution State)
Risk: Splash and permeation.
Gloving Up: If using DCM or THF, don Silver Shield gloves. These reduce dexterity, so wear a slightly larger pair of Nitrile gloves over the Silver Shield to improve grip.
Addition: Add the solvent slowly down the side of the reaction vessel to prevent aerosolization of the solid.
Temperature Control: If the reaction is exothermic (common with pyridine acylations), ensure cooling (ice bath) is established before addition.
Phase 3: Spill Management
Scenario: 5g Solid Spill on Bench.
Evacuate: Clear the immediate area of personnel.
PPE: Don N95/P100 respirator and double nitrile gloves.
Contain: Cover spill with wet paper towels (dampened with water) to prevent dust generation.
Clean: Scoop up the damp material. Wipe area with 10% bleach solution followed by water to degrade trace pyridine residues.
Waste Disposal Protocol
Disposal must strictly adhere to Halogenated waste streams due to the chlorine substituent on the pyridine ring.
Figure 2: Waste segregation workflow.[1] Note that even if dissolved in a non-halogenated solvent (like Methanol), the presence of the Cl-pyridine solute mandates the Halogenated stream.[1]
References
PubChem. (n.d.). Compound Summary: 1-(5-Chloropyridin-2-yl)propan-1-one.[1] National Library of Medicine. Retrieved October 26, 2023, from [Link][1]